Isolimonene
Description
Structure
3D Structure
Properties
CAS No. |
499-99-0 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3-methyl-6-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3 |
InChI Key |
TWCNAXRPQBLSNO-UHFFFAOYSA-N |
SMILES |
CC1CCC(C=C1)C(=C)C |
Canonical SMILES |
CC1CCC(C=C1)C(=C)C |
Synonyms |
6-Methyl-3-(1-methylethenyl)cyclohexene; Isolimonene; iso-Limonene; p-Mentha-2,8(10)-diene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Isolimonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolimonene (C10H16, molar mass: 136.23 g/mol ) is a naturally occurring monoterpene and an isomer of the more widely known limonene (B3431351).[1][2] It is found in the essential oils of various plants.[2] As a chiral molecule, this compound exists as different stereoisomers, with (+)-trans-isolimonene being a commonly referenced form. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of relevant biological signaling pathways associated with its close isomer, limonene, to guide future research.
Physicochemical Properties
The physicochemical properties of this compound are critical for its application in research and development, influencing its solubility, stability, and pharmacokinetic profile. The data presented here primarily pertains to (+)-trans-isolimonene.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of (+)-trans-isolimonene.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| Boiling Point | 165-166 °C (lit.) | [1][3] |
| 167.3 °C at 760 mmHg | [4] | |
| 177-178 °C at 760 mmHg | [5] | |
| Density | 0.83 g/mL at 20 °C (lit.) | [1][3] |
| 0.824 g/cm³ | [4] | |
| Refractive Index | n20/D 1.47 (lit.) | [1][3][4] |
| Optical Activity | [α]20/D +212±5° (c=10% in ethanol) | [3] |
| Flash Point | 39 °C (closed cup) | [1] |
| 41.3 °C | [4] | |
| Solubility | Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Insoluble in water. | [5] |
Note: Variations in reported boiling points may be attributed to differences in experimental conditions or purity of the sample.
Comparative Analysis with D-Limonene
To provide context, the following table compares the properties of (+)-trans-isolimonene with its more prevalent isomer, (R)-(+)-limonene.
| Property | (+)-trans-Isolimonene | (R)-(+)-Limonene |
| Boiling Point | 165-178 °C | ~176 °C |
| Density | ~0.83 g/mL at 20 °C | ~0.84 g/mL at 20 °C |
| Refractive Index | ~1.47 at 20 °C | ~1.473 at 20 °C |
| Optical Activity | [α]20/D +212° (in ethanol) | [α]20/D ~+120° (neat) |
Experimental Protocols
The determination of the physicochemical properties of liquid monoterpenes like this compound involves standard laboratory techniques. The following sections outline the general methodologies.
Determination of Boiling Point
The boiling point of this compound can be determined using either distillation or the Thiele tube method.[6][7]
-
Distillation Method : A simple distillation apparatus is assembled. The sample is placed in the distilling flask along with boiling chips. The liquid is heated, and the temperature is monitored with a thermometer placed in the vapor path. The temperature at which the vapor condenses and is collected as distillate is recorded as the boiling point.[6][7]
-
Thiele Tube Method : A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added. This assembly is attached to a thermometer and heated in a Thiele tube filled with oil. The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The sample is then allowed to cool, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[6]
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a hydrometer. For precise measurements, a digital density meter is often employed. The general procedure involves measuring the mass of a known volume of the liquid at a controlled temperature.[8][9][10]
Determination of Refractive Index
The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[11]
Measurement of Optical Activity
The optical rotation of chiral molecules like this compound is measured using a polarimeter.[12][13][14]
-
A solution of known concentration of the sample is prepared in a suitable solvent (e.g., ethanol).
-
The polarimeter tube is filled with the solution, ensuring no air bubbles are present.
-
The tube is placed in the polarimeter, and light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through it.
-
The analyzer is rotated until the field of view appears uniformly dark or light, and the observed rotation (α) is recorded.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the tube in decimeters (dm) and 'c' is the concentration of the solution in g/mL.
Biological Activity and Signaling Pathways
Disclaimer: To date, specific studies detailing the modulation of signaling pathways by This compound are scarce in published literature. The following information pertains to its well-studied isomer, D-limonene . While isomers can have different biological activities, this information is provided for illustrative and comparative purposes to guide future research on this compound.
D-limonene has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and chemopreventive effects.[15][16][17] Its anticancer activity is linked to the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[18]
One of the critical pathways affected by D-limonene is the Ras/Raf/MEK/ERK signaling cascade.[16] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth. D-limonene has been observed to decrease the expression of Ras and Raf, and subsequently reduce the phosphorylation of ERK1/2, thereby inhibiting this pro-proliferative pathway.[16]
Caption: D-Limonene's inhibitory effect on the Ras/Raf/MEK/ERK signaling pathway.
Conclusion
This compound is a chiral monoterpene with distinct physicochemical properties. This guide provides a consolidated resource of its key characteristics and the standard experimental procedures for their determination. While data on its specific biological activities and interactions with cellular signaling pathways are limited, the known effects of its isomer, D-limonene, suggest that this compound may also possess significant pharmacological potential, warranting further investigation by the scientific community.
References
- 1. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]
- 2. This compound | C10H16 | CID 521268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R)-(+)-TRANS-ISOLIMONENE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound, 499-99-0 [thegoodscentscompany.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis Progress of High-Energy-Density Liquid Fuels Derived from Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Measurement of Minute Liquid Volumes of Chiral Molecules Using In-Fiber Polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereochemistry [employees.csbsju.edu]
- 15. D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-Limonene modulates inflammation, oxidative stress and Ras-ERK pathway to inhibit murine skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Isolimonene in the Botanical Realm: A Technical Guide to Its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolimonene, a monoterpene of significant interest for its potential pharmacological applications, is a naturally occurring compound found in a variety of plant species. This technical guide provides an in-depth overview of the known botanical sources of this compound, its quantitative occurrence, and the biosynthetic pathways leading to its formation. Detailed experimental protocols for the extraction and quantification of this compound are also presented to facilitate further research and development.
Natural Sources and Occurrence of this compound
This compound has been identified as a constituent of the essential oils of several plant species. While the specific quantification of this compound is not always differentiated from its isomer, limonene (B3431351), in all studies, its presence has been confirmed in the following plants:
-
Perilla frutescens (L.) Britt. (Perilla or Korean Perilla): This aromatic plant, widely cultivated in East Asia, is a known source of monoterpenes. While many studies focus on other major components like perillaldehyde (B36042) and perilla ketone, limonene (with D-limonene being specified in some cases) has been quantified in its essential oil.
-
Corymbia citriodora (Hook.) K.D.Hill & L.A.S.Johnson (Lemon Eucalyptus): The essential oil of this Australian native tree is renowned for its high citronellal (B1669106) content. However, limonene is also present as a monoterpene constituent.[1]
-
Schisandra chinensis (Turcz.) Baill. (Five-Flavor Berry): This woody vine, native to Northern China and the Russian Far East, is primarily known for its lignan (B3055560) content.[2] However, analysis of its volatile oils has revealed the presence of various monoterpenes.[3][4][5][6]
Quantitative Data
The concentration of this compound can vary significantly depending on the plant variety, geographical location, harvesting time, and the specific part of the plant analyzed. The following table summarizes the available quantitative data for limonene (as a proxy for this compound where not specified) in the aforementioned species.
| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Reference(s) |
| Perilla frutescens (Vietnamese) | Leaves | D-Limonene | 1.043 | [7] |
| Perilla frutescens var. crispa | Microgreens | D-Limonene | 51 | |
| Perilla frutescens (Green accessions) | Leaves | Limonene | 10.47 - 14.85 | [8] |
| Corymbia citriodora | Leaves | Limonene | Present, not quantified | [1][9] |
| Schisandra chinensis | Fruit/Seeds | Monoterpenoids | Present, specific this compound content not detailed | [3][4][5][6] |
Biosynthesis of this compound in Plants
This compound, like other monoterpenes, is synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[10][11] This pathway, located in the plastids, produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
The key steps in the biosynthesis of limonene (and presumably this compound) are:
-
Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by the enzyme GPP synthase to form the ten-carbon intermediate, geranyl pyrophosphate.
-
Cyclization to Limonene: GPP is then cyclized by a specific monoterpene synthase, known as limonene synthase, to form limonene.[10][12] The specific enzyme responsible for the formation of the this compound isomer is likely a variant of limonene synthase with a distinct stereospecificity.
The following diagram illustrates the general biosynthetic pathway for limonene.
Experimental Protocols
The extraction and quantification of this compound from plant materials are typically performed using chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common and reliable method.
Extraction of Essential Oils
A common method for extracting essential oils from plant material is steam distillation.
Protocol: Steam Distillation
-
Plant Material Preparation: Fresh or dried plant material (e.g., leaves, fruits) is harvested and, if necessary, ground to increase the surface area for extraction.
-
Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask with a sufficient amount of distilled water.
-
Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.
-
Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.
-
Separation: The condensed liquid collects in a graduated tube where the essential oil, being less dense than water, separates and forms a layer on top.
-
Collection and Storage: The essential oil is carefully collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water. It should be stored in a sealed, dark glass vial at a low temperature to prevent degradation.
The workflow for essential oil extraction is depicted below.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.
Protocol: GC-MS Analysis
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration. An internal standard may be added for more accurate quantification.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms).
-
Injection: A small volume of the diluted sample (typically 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column is gradually increased according to a specific program to separate the individual components of the essential oil based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are then separated based on their mass-to-charge ratio, producing a mass spectrum for each component.
-
Data Analysis:
-
Qualitative Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum with a library database (e.g., NIST).
-
Quantitative Analysis: The concentration of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated from known concentrations of an this compound standard.
-
The general workflow for GC-MS analysis is outlined below.
Conclusion
This compound is a naturally occurring monoterpene with a presence in several plant species, including Perilla frutescens, Corymbia citriodora, and Schisandra chinensis. While quantitative data specifically for this compound is still emerging and often grouped with its isomer, limonene, established analytical methods like GC-MS provide a robust framework for its precise quantification. The biosynthesis of this compound follows the general monoterpene pathway, with the final cyclization step being catalyzed by a specific synthase. This technical guide provides a foundational understanding for researchers and professionals in drug development to further explore the potential of this compound from these natural sources.
References
- 1. us.typology.com [us.typology.com]
- 2. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS of volatile components of Schisandra chinensis obtained by supercritical fluid and conventional extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. [Analysis of the essential oil of Schisandra chinensis (Turcz.) Baill. with GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. venkatramna-perfumers.com [venkatramna-perfumers.com]
- 10. researchgate.net [researchgate.net]
- 11. ijbbku.com [ijbbku.com]
- 12. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and stereoisomers of Isolimonene
An In-depth Technical Guide on the Chemical Structure and Stereoisomers of Isolimonene
Introduction
This compound is a naturally occurring monoterpene, a class of organic compounds composed of two isoprene (B109036) units. It is found in the essential oils of various plants and is a structural isomer of the more common limonene (B3431351).[1][2] This document provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its stereoisomers, and relevant experimental protocols for its analysis and separation. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure of this compound
This compound is a p-menthadiene, characterized by a cyclohexene (B86901) ring substituted with a methyl group and an isopropenyl (prop-1-en-2-yl) group.[3]
-
IUPAC Name: The systematic name for this compound is 3-methyl-6-(prop-1-en-2-yl)cyclohex-1-ene.[3][5] Stereochemical descriptors are used to differentiate between its various stereoisomers.
The core structure consists of a six-membered carbon ring with one double bond. The two substituents, a methyl group and an isopropenyl group, are attached to carbon atoms that are chiral centers, giving rise to stereoisomerism.
Stereoisomers of this compound
This compound possesses two chiral centers, at the carbon atoms bearing the methyl group and the isopropenyl group. According to the 2ⁿ rule, where 'n' is the number of chiral centers, this compound can exist as 2² = 4 distinct stereoisomers. These stereoisomers can be classified into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
The diastereomers are distinguished by the cis or trans configuration, which describes the relative orientation of the methyl and isopropenyl groups with respect to the cyclohexene ring.
The four stereoisomers are:
-
(+)-trans-Isolimonene and (-)-trans-Isolimonene (a pair of enantiomers)
-
(+)-cis-Isolimonene and (-)-cis-Isolimonene (a pair of enantiomers)
The relationship between these stereoisomers is depicted in the diagram below.
Caption: Stereoisomeric relationships of this compound.
Physicochemical Properties
The physical properties of enantiomers are identical, except for the direction in which they rotate plane-polarized light. Diastereomers, however, have distinct physical properties. The following table summarizes the available quantitative data for (+)-trans-Isolimonene.
| Property | (+)-trans-Isolimonene |
| CAS Number | 5113-87-1[3][6][7] |
| Synonyms | (1R,4R)-Isolimonene, (3R,6R)-3-Isopropenyl-6-methylcyclohexene[2] |
| Molecular Formula | C₁₀H₁₆[6][7] |
| Molecular Weight | 136.23 g/mol [6][7] |
| Boiling Point | 165-166 °C at 760 mmHg[7][8][9] |
| Density | 0.83 g/mL at 20 °C[7][9] |
| Refractive Index (n²⁰/D) | 1.47[7][8][10] |
| Specific Optical Rotation ([α]²⁰/D) | +212° ± 5° (c=10% in ethanol)[7] |
Experimental Protocols
Analysis by Gas Chromatography (GC)
Gas chromatography is a standard method for the analysis and quantification of volatile compounds like this compound.
Objective: To separate and identify this compound from a mixture, such as an essential oil extract.
Methodology:
-
Instrument: Gas Chromatograph coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as an HP-5 (30 m x 0.32 mm x 0.25 µm), is typically used.[11]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Injector and Detector Temperature: Typically set to 250 °C.[11]
-
Oven Temperature Program: An initial temperature of around 70 °C is held for several minutes, then ramped up to a higher temperature (e.g., 250 °C) to elute all compounds.[11]
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) before injection.
-
Data Analysis: The retention time of the peak is compared to that of a known standard for identification. For quantification, a calibration curve is generated using standards of known concentrations.[12][13]
Separation of Enantiomers (Resolution)
Enantiomers have identical physical properties, making their separation by standard techniques like distillation or regular chromatography impossible.[14][15] Their separation, a process known as resolution, requires a chiral environment. A common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated.
Objective: To separate a racemic mixture of this compound into its individual enantiomers.
General Protocol:
-
Derivatization: The racemic mixture is reacted with a single, pure enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers.[14][16] For this compound, this would likely involve a reaction at one of the double bonds to introduce a new chiral center with a known configuration.
-
Separation of Diastereomers: The resulting mixture of diastereomers can now be separated using standard laboratory techniques such as fractional crystallization or chromatography due to their different physical properties (e.g., solubility, boiling point).[17]
-
Regeneration of Enantiomers: After separation, the resolving agent is chemically removed from each of the separated diastereomers, yielding the pure, individual enantiomers of the original compound.[14][17]
An alternative modern approach is the use of chiral chromatography, where the stationary phase of the chromatography column is itself chiral. This allows for the direct separation of enantiomers due to differential interactions with the chiral stationary phase.[16][18]
Caption: General workflow for the resolution of enantiomers.
Conclusion
This compound is a structurally interesting monoterpene with significant stereochemical complexity. Its four stereoisomers arise from two chiral centers, leading to two pairs of enantiomers (cis and trans), which are diastereomeric to each other. The distinct physicochemical properties of these stereoisomers, particularly their optical activity, necessitate specific analytical and separation techniques. The protocols outlined in this guide, including gas chromatography for analysis and diastereomeric resolution for separation, provide a foundational framework for researchers working with this and other chiral natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene | C10H16 | CID 78790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-Isolimonene | C10H16 | CID 22831540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H16 | CID 521268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. (1R)-(+)-trans-Isolimonene = 95.0 GC sum of enantiomers 5113-87-1 [sigmaaldrich.com]
- 8. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]
- 9. (1R)-(+)-TRANS-ISOLIMONENE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. guidechem.com [guidechem.com]
- 11. Determination of limonene in volatile oil from citrus peel by gas chromatography [journal03.magtech.org.cn]
- 12. Gas chromatographic-mass spectrometric analysis of d-limonene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. google.com [google.com]
- 18. youtube.com [youtube.com]
Spectroscopic Profile of Isolimonene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for isolimonene (also known as p-mentha-2,8-diene), a monoterpene of interest in chemical research and drug discovery. This document presents available experimental and predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₆, is a structural isomer of the more common monoterpene, limonene.[1][2] As a member of the p-menthane (B155814) class of monoterpenoids, its unique structural features give rise to a distinct spectroscopic fingerprint.[2] Accurate and comprehensive spectroscopic data are crucial for its identification, characterization, and quality control in research and development settings. This guide focuses on the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Note: The following NMR data are predicted and should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Predicted values | Predicted multiplicity | Predicted assignment |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Predicted values | Predicted assignment |
Predicted data is sourced from publicly available chemical databases and may vary from experimental results.[1][2]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The experimental IR data for this compound, sourced from the National Institute of Standards and Technology (NIST) database, is presented below.
Table 3: Experimental IR Data for this compound (as 2,8-P-menthadiene)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 | Strong | C-H stretch (alkane) |
| 2925 | Strong | C-H stretch (alkane) |
| 2855 | Medium | C-H stretch (alkane) |
| 1645 | Medium | C=C stretch (alkene) |
| 1440 | Medium | C-H bend (alkane) |
| 885 | Strong | =C-H bend (out-of-plane) |
Data sourced from the NIST Chemistry WebBook.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Experimental Mass Spectrometry Data for this compound (as 2,8-P-menthadiene)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 136 | 25 | [M]⁺ (Molecular Ion) |
| 121 | 35 | [M-CH₃]⁺ |
| 93 | 100 | [M-C₃H₇]⁺ |
| 79 | 40 | |
| 68 | 80 | |
| 41 | 55 |
Data sourced from the NIST Chemistry WebBook.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a monoterpene such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) internal standard
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 512-2048 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Label the major absorption peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Helium carrier gas
-
Solvent for sample dilution (e.g., hexane (B92381) or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Setup:
-
Set the GC oven temperature program to effectively separate the components of the sample. A typical program for terpenes might start at 60°C and ramp up to 240°C.
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Use helium as the carrier gas at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Mass Spectrometer Acquisition:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Understanding the terpene profile of Perilla frutescens
An In-depth Technical Guide to the Terpene Profile of Perilla frutescens
Introduction
Perilla frutescens (L.) Britt., a versatile herbaceous plant belonging to the Lamiaceae family, has been a cornerstone of traditional medicine and culinary practices for centuries across Asia.[1] Its leaves, stems, and seeds are rich in a diverse array of bioactive compounds, including volatile terpenoids, flavonoids, and phenolic acids, which contribute to its wide range of pharmacological activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The essential oils derived from P. frutescens are of particular interest to researchers and drug development professionals due to their complex terpene profiles.
The composition of these essential oils is highly variable, leading to the classification of P. frutescens into several distinct chemotypes.[4][5] These chemotypes are defined by the predominant monoterpene in their essential oil, such as perillaldehyde (B36042) (PA), perillaketone (PK), perillene (B150451) (PL), piperitenone (B1678436) (PT), citral (B94496) (C), and elsholtziaketone (EK).[4] This guide provides a comprehensive technical overview of the terpene profile of P. frutescens, detailing its chemical composition, biosynthetic pathways, and the experimental protocols used for its analysis.
Terpene Composition of Perilla frutescens
The volatile fraction of P. frutescens is primarily composed of monoterpenes and sesquiterpenes. The specific composition and relative abundance of these terpenes are largely determined by the plant's genetic makeup, resulting in the distinct chemotypes.[6] Environmental conditions, cultivation practices, and the developmental stage of the plant also play a role in influencing the final terpene profile.[6][7]
Quantitative Data of Major Terpenes in Different Chemotypes
The following tables summarize the quantitative data of the main terpenes identified in the essential oils of various P. frutescens chemotypes, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Table 1: Relative Content (%) of Major Terpenes in Different Perilla frutescens Chemotypes
| Terpene | Perillaldehyde (PA) Type | Perillaketone (PK) Type | Perillene (PL) Type | Piperitenone (PT) Type | Reference(s) |
| Perillaldehyde | 68.01 | - | - | - | [4][8] |
| Perillaketone | - | 88.76 | - | - | [4][8] |
| Perillene | - | - | 71.65 | - | [4][8] |
| Piperitenone | - | - | - | 61.20 | [4][8] |
| Limonene (B3431351) | 23.81 - 12.49 | - | - | - | [7] |
| β-Caryophyllene | 1.65 - 7.2 | 1.33 - 7.33 | - | - | [1][7] |
| Linalool | 1.15 - 2.75 | - | - | - | [1][7] |
| Isoegomaketone | - | 23.68 - 23.85 | - | - | [7] |
Note: Values represent the relative percentage of the total essential oil composition. "-" indicates that the compound was not reported as a major component in that chemotype.
Table 2: Terpene Composition of Various Perilla frutescens Varieties from Different Studies
| Variety / Chemotype | Major Terpene(s) | Relative Content (%) | Other Notable Terpenes | Relative Content (%) | Reference |
| P. frutescens (unspecified) | Perillaketone | 80.76 | β-Caryophyllene, Linalool, Caryophyllene oxide, Apiol | 1.65, 1.15, 1.12, 1.19 | [1] |
| P. frutescens (PK Type, Nepal) | Perillaketone | 42.26 - 56.26 | Isoegomaketone, β-Caryophyllene | 23.68 - 23.85, 1.33 - 7.33 | [7] |
| P. frutescens var. frutescens (Cultivated, Korea) | Perillaketone | 87.2 | - | - | [9] |
| P. frutescens var. crispa (Weedy, Korea) | Perillaldehyde | 26.4 | - | - | [9] |
| P. frutescens var. crispa (Microgreens) | D-Limonene | ~51% (of total volatiles) | 3-Carene, α-Perilla aldehyde | ~6%, ~3.9% | [10] |
| P. frutescens var. frutescens (Microgreens) | 2-Hexanoylfuran | ~56% (of total volatiles) | Perillene, β-Caryophyllene | ~13.6%, ~5% | [10] |
| P. frutescens (Vietnam) | Myristicin | 43.90 | Elemicin, β-Caryophyllene, Perillaldehyde | 28.79, 8.33, 7.97 | [11] |
Biosynthesis of Terpenes in Perilla frutescens
The biosynthesis of terpenes in P. frutescens begins with the formation of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][4]
IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes.[1][12] A class of enzymes known as terpene synthases (TPS) catalyzes the conversion of GPP into a diverse array of cyclic and acyclic monoterpenes.[4] Further modifications by enzymes such as cytochrome P450s (CYP450s) contribute to the vast chemical diversity of terpenes found in Perilla.[4][13]
Biosynthetic Pathway of Key Chemotypes
-
Perillaldehyde (PA) Chemotype: The biosynthesis of perillaldehyde, a cyclic monoterpene, involves the enzyme limonene synthase, which is controlled by the gene H.[12] This enzyme catalyzes the cyclization of GPP to form limonene. Limonene is then further oxidized, likely by a cytochrome P450 monooxygenase, to produce perillaldehyde.[4]
-
Perillaketone (PK) Chemotype: The formation of perillaketone, an acyclic monoterpenoid, is thought to originate from geraniol, which is derived from GPP.[14] The pathway involves a series of oxidation and reduction steps, with recent research identifying a novel double bond reductase as a key enzyme in perillaketone biosynthesis.[14]
-
Perillene (PL) Chemotype: Perillene is a furanoid monoterpene. While its specific "perillene synthase" has not been definitively identified, a plausible pathway involves the conversion of GPP to limonene, followed by further enzymatic steps to form the furan (B31954) ring characteristic of perillene.[15]
Experimental Protocols
Accurate characterization of the terpene profile of P. frutescens relies on robust experimental methodologies for extraction and analysis.
Extraction of Volatile Compounds
The choice of extraction method can significantly affect the yield and composition of the obtained essential oil.
-
Steam Distillation / Hydrodistillation:
-
Principle: This is a common method for extracting essential oils. Plant material is exposed to steam, which ruptures the oil glands and vaporizes the volatile compounds. The mixture of steam and oil vapor is then condensed and collected.[11][16][17]
-
Protocol:
-
Weigh a known amount of fresh or dried P. frutescens leaves (e.g., 500 g).[17]
-
Place the plant material in a distillation flask with a sufficient amount of water.
-
Heat the flask to generate steam. The distillation is typically carried out for a period of 3 to 6 hours.[17]
-
Collect the distillate in a Clevenger-type apparatus, which allows for the separation of the essential oil from the aqueous phase.[17]
-
Dry the collected oil over anhydrous sodium sulfate (B86663) and store it at 4°C in a sealed vial until analysis.[17]
-
-
-
Solvent Extraction:
-
Principle: This method uses an organic solvent to dissolve the volatile compounds from the plant material.
-
Protocol (Petroleum Ether Extraction):
-
-
Supercritical Fluid Extraction (SFE):
-
Principle: This technique uses supercritical CO₂ as a solvent. Supercritical fluids have properties of both gases and liquids, allowing for efficient extraction with high selectivity.[16][19]
-
Protocol:
-
Dry and grind the P. frutescens leaves to a fine powder.[16]
-
Load the powdered material into the extraction vessel of an SFE system.[16]
-
Set the extraction parameters. Typical conditions include a pressure range of 15-32 MPa and a temperature range of 30-65°C.[19]
-
Introduce supercritical CO₂ into the vessel to solubilize the essential oil.[16]
-
The extract is then collected by depressurizing the system in a separation tank (e.g., 3-6 MPa, 10-55°C).[19]
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for separating and identifying the individual volatile components within an essential oil.
-
Sample Preparation: The extracted essential oil is typically diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection into the GC-MS system.
-
GC-MS Protocol:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as an RXT-5 MS (30 m × 0.25 mm × 0.25 µm), is commonly used.[4][8][18]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[9]
-
Inlet: The sample is injected in splitless mode. The inlet pressure is maintained (e.g., 63.9 kPa).[4][8]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program starts at 80°C (hold for 1 min), then ramps at 15°C/min to 300°C (hold for 15 min).[4][8][18]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: The detector scans a mass-to-charge ratio (m/z) range appropriate for terpenes (e.g., 40-500 amu).
-
-
Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those in a spectral library (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each compound is calculated based on the ratio of its peak area to the total peak area of all identified compounds.[9]
-
-
Conclusion
The terpene profile of Perilla frutescens is remarkably diverse, characterized by distinct chemotypes that accumulate high percentages of specific monoterpenes. This chemical variation is primarily under genetic control and is of significant interest for applications in the pharmaceutical, food, and fragrance industries. Understanding the biosynthetic pathways and the key regulatory genes involved is crucial for the potential metabolic engineering of P. frutescens to enhance the production of desirable terpenes. The standardized experimental protocols for extraction and GC-MS analysis outlined in this guide provide a robust framework for the accurate and reproducible characterization of this plant's valuable terpene profile. Future research should focus on the definitive characterization of the enzymes involved in the biosynthesis of less-studied chemotypes and the elucidation of the regulatory networks that govern terpene production.
References
- 1. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perilla frutescens: A traditional medicine and food homologous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. [Research on effects of chemotype and components of Perilla frutescens leaf volatile oil I: different phenological periods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nepjol.info [nepjol.info]
- 8. maxapress.com [maxapress.com]
- 9. researchgate.net [researchgate.net]
- 10. Volatile Compounds and Total Phenolic Content of Perilla frutescens at Microgreens and Mature Stages [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The revealing of a novel double bond reductase related to perilla ketone biosynthesis in Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. asianpubs.org [asianpubs.org]
- 18. benchchem.com [benchchem.com]
- 19. CN1145400A - Method of extracting perilla plant oil by using super-critical CO2 - Google Patents [patents.google.com]
Isolimonene: An In-depth Technical Guide to its Role as a Volatile Organic Compound in Plant Emissions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolimonene, a lesser-known isomer of the widely studied monoterpene limonene (B3431351), is a volatile organic compound (VOC) emitted by various plant species. As a component of the complex blend of plant volatiles, it plays a role in plant defense and communication. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, the signaling pathways that regulate its production, and the analytical methods for its detection and quantification. Given the limited specific research on this compound, this guide draws upon the extensive knowledge of its close isomers, (+)-limonene and (-)-limonene (B1674923), to provide a thorough understanding of its likely biological context.
Introduction to this compound
This compound, chemically known as p-mentha-2,8-diene, is a cyclic monoterpene and a structural isomer of limonene.[1][2][3][4] While (+)-limonene (d-limonene) and (-)-limonene (l-limonene) are well-characterized components of many essential oils, particularly from citrus fruits and conifers, this compound is typically found in much lower concentrations.[5][6][7] Its presence has been reported in the volatile emissions of plants such as Perilla frutescens, Corymbia citriodora, and Schisandra chinensis.[1] Like other monoterpenes, this compound is thought to contribute to a plant's defense against herbivores and pathogens and may also be involved in attracting pollinators.[8]
Biosynthesis of this compound
The biosynthesis of this compound, like all monoterpenes, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway produces the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[9]
The key steps in the biosynthesis of the C10 monoterpene backbone are as follows:
-
Precursor Synthesis: The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce IPP and DMAPP.[9]
-
Geranyl Diphosphate (GPP) Formation: One molecule of IPP and one molecule of DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).
-
Cyclization by Terpene Synthase: The final and decisive step is the conversion of GPP into the specific monoterpene skeleton. This is catalyzed by a class of enzymes known as terpene synthases (TPSs). In the case of limonene, the enzyme is limonene synthase.
While a specific "this compound synthase" has not been extensively characterized, it is hypothesized that this compound may be a minor product of some limonene synthases or other related monoterpene synthases.[10] Limonene synthases are known to sometimes produce a range of monoterpene products from the single substrate GPP.[10] The specific stereochemical outcome of the cyclization reaction is determined by the unique three-dimensional structure of the active site of the particular terpene synthase.[11]
Regulation of this compound Production by Plant Signaling Pathways
The production of plant volatiles, including monoterpenes like this compound, is tightly regulated and often induced in response to biotic and abiotic stresses. The plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET) are key players in orchestrating these defense responses.
Jasmonate Signaling Pathway
The jasmonate signaling pathway is a primary regulator of plant defenses against herbivores and necrotrophic pathogens. The perception of a threat leads to the synthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).
The core signaling cascade involves:
-
JA-Ile Perception: JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).
-
Degradation of JAZ Repressors: The SCFCOI1 complex targets JASMONATE ZIM-domain (JAZ) proteins for ubiquitination and subsequent degradation by the 26S proteasome.
-
Activation of Transcription Factors: In the absence of JA-Ile, JAZ proteins repress the activity of transcription factors such as MYC2. The degradation of JAZ proteins releases these transcription factors.
-
Gene Expression: The activated transcription factors then bind to specific cis-regulatory elements (e.g., G-boxes) in the promoters of jasmonate-responsive genes, including terpene synthase genes, leading to their transcription and the production of defensive compounds.
Ethylene Signaling Pathway
The gaseous hormone ethylene is also involved in regulating a wide array of stress responses. The ethylene signaling pathway involves a series of membrane-bound receptors and a downstream kinase cascade.
-
Ethylene Perception: In the absence of ethylene, receptors like ETR1 activate the kinase CTR1, which represses the downstream signaling component EIN2. When ethylene binds to its receptors, CTR1 is inactivated, and the repression of EIN2 is lifted.
-
Activation of Transcription Factors: The activation of EIN2 leads to the stabilization of the transcription factor ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-like (EIL) proteins.
-
Gene Expression: EIN3/EILs then activate the transcription of a cascade of ethylene-responsive genes, including other transcription factors like the ETHYLENE RESPONSE FACTORS (ERFs).
Crosstalk between Jasmonate and Ethylene Signaling
The jasmonate and ethylene signaling pathways exhibit significant crosstalk, often acting synergistically to enhance plant defense responses.[12][13][14][15][16] This interaction is crucial for the fine-tuning of defense gene expression. A key point of convergence is the transcriptional regulation of ERF transcription factors. For instance, the transcription factor ERF1 can be synergistically induced by both ethylene and jasmonate, and it subsequently activates the expression of defense genes that contain GCC-box promoter elements.[12] This synergistic action allows the plant to mount a robust defense in response to specific threats.
Quantitative Data on Limonene Isomer Emissions
Specific quantitative data for this compound emissions are scarce in the scientific literature. However, data for its more abundant isomers, (+)-limonene and (-)-limonene, can provide a valuable reference for expected emission rates of monoterpenes from various plant species under different conditions.
| Plant Species | Stress Condition | Limonene Isomer | Emission Rate | Reference |
| Citrus sinensis (Orange) | Candidatus Liberibacter asiaticus infection | d-limonene | Increased 4- to 20-fold | [17][18] |
| Pinus ponderosa (Ponderosa Pine) | Drought (moderate) | Not specified | Relatively stable | [19] |
| Pinus sylvestris (Scots Pine) | Drought | Total Monoterpenes | Decreased | [20][21][22] |
| Pinus densiflora | Ambient (summer) | Total Monoterpenes | 1.703 - 1.971 µg C/gdw/hr | [23] |
| Pinus rigida | Ambient (summer) | Total Monoterpenes | 0.572 - 0.698 µg C/gdw/hr | [23] |
| Phytoplankton (diatoms) | High light | d-limonene | ~0.015 µmol (g Chl-a)⁻¹ h⁻¹ | [24] |
| Citrus spp. | Herbivory by Diaphorina citri | d-limonene | Increased | [17][18][25] |
| Orange tree branches | Ambient | limonene | ~4-10 ng m⁻² s⁻¹ | [26] |
Experimental Protocols
The analysis of this compound and other plant volatiles typically involves collection of the headspace surrounding the plant tissue followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.
Dynamic Headspace Volatile Collection
This method involves actively pulling or pushing air over the plant material and trapping the entrained volatiles onto an adsorbent material.
Materials:
-
Collection chamber (e.g., glass vessel, oven bag)
-
Volatile collection trap (e.g., glass tube packed with Tenax® TA or other adsorbent)
-
Vacuum pump with a flowmeter
-
Purified air source (for push-pull systems)
-
Teflon tubing
Protocol:
-
Chamber Setup: Enclose the plant material (e.g., a single leaf, a branch, or the whole plant) in the collection chamber.[27] Ensure all materials are made of non-emitting substances like glass or Teflon.[27]
-
Airflow: For a "pull" system, connect the outlet of the chamber to the volatile collection trap, and the trap to the vacuum pump. For a "push-pull" system, introduce a stream of purified air at the inlet of the chamber and pull air through the trap at the outlet.[27]
-
Collection: Draw air through the system at a controlled flow rate (e.g., 100-1000 mL/min) for a defined period (e.g., 1-24 hours). The total volume of air sampled will depend on the expected concentration of the volatiles.
-
Sample Storage: After collection, seal the trap and store it at a low temperature (e.g., 4°C or -20°C) until analysis to prevent degradation and loss of volatiles.
-
Analysis: The trapped volatiles are then thermally desorbed from the trap directly into the injector of a GC-MS system.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that uses a coated fiber to adsorb volatiles from the headspace.
Materials:
-
SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)
-
Airtight sample vial with a septum
-
Heater/agitator
Protocol:
-
Sample Preparation: Place the plant material into an airtight vial and seal it.
-
Equilibration: Allow the volatiles to equilibrate in the headspace of the vial. This can be done at room temperature or with gentle heating (e.g., 40-60°C) for a specific time (e.g., 30 minutes).[13]
-
Extraction: Insert the SPME needle through the vial's septum and expose the fiber to the headspace for a defined period (e.g., 15-60 minutes) to allow for the adsorption of volatiles.[13]
-
Desorption and Analysis: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot injector of a GC-MS. The high temperature of the injector desorbs the volatiles from the fiber onto the GC column for analysis.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).
Typical GC-MS Parameters:
-
Injector Temperature: 250°C (for thermal desorption of SPME fibers or traps).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250-300°C) to separate the different volatile compounds based on their boiling points and interaction with the column's stationary phase.[28][29][30][31]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Scan a mass range of m/z 40-400.
-
Identification: Compounds are identified by comparing their mass spectra to a spectral library (e.g., NIST) and by comparing their retention indices to those of authentic standards.
Biological Roles and Future Directions
The biological roles of this compound are likely similar to those of other monoterpenes, including:
-
Direct Defense: Acting as toxins or feeding deterrents to herbivores.
-
Indirect Defense: Attracting natural enemies of herbivores.
-
Allelochemicals: Inhibiting the growth of competing plants.
-
Pollinator Attraction: Contributing to floral scent to guide pollinators.
The study of this compound as a distinct entity from its more common isomers is an emerging area of research. Future work should focus on:
-
Enzyme Discovery: Identifying and characterizing the specific terpene synthase(s) responsible for the production of this compound.
-
Quantitative Emission Studies: Measuring the emission rates of this compound from a wider range of plant species under various biotic and abiotic stress conditions.
-
Bioactivity Assays: Determining the specific biological activities of this compound, such as its insecticidal, antimicrobial, or allelopathic properties.
Understanding the biosynthesis, regulation, and ecological functions of less abundant plant volatiles like this compound will provide a more complete picture of the complex chemical language that plants use to interact with their environment. This knowledge can be applied in agriculture for the development of novel pest control strategies and in drug development for the discovery of new bioactive compounds.
References
- 1. This compound | C10H16 | CID 521268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Isolimonene | C10H16 | CID 22831540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Limonene - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. Limonene Enantiomeric Ratios from Anthropogenic and Biogenic Emission Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 5113-87-1 | FL145249 | Biosynth [biosynth.com]
- 9. Limonene Enantiomeric Ratios from Anthropogenic and Biogenic Emission Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Scots Pine Stems as Dynamic Sources of Monoterpene and Methanol Emissions [frontiersin.org]
- 11. Functional analysis of (4S)-limonene synthase mutants reveals determinants of catalytic outcome in a model monoterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Herbivory by the insect diaphorina citri induces greater change in citrus plant volatile profile than does infection by the bacterium, Candidatus Liberibacter asiaticus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Herbivory by the insect diaphorina citri induces greater change in citrus plant volatile profile than does infection by the bacterium, Candidatus Liberibacter asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. botany.one [botany.one]
- 22. [PDF] Quantification of monoterpene emission sources of a conifer species in response to experimental drought | Semantic Scholar [semanticscholar.org]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Determination of d-limonene in adipose tissue by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. hrcak.srce.hr [hrcak.srce.hr]
- 30. researchgate.net [researchgate.net]
- 31. scielo.br [scielo.br]
The Sentinel Molecule: An In-depth Technical Guide to the Role of Isolimonene in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to thwart attacks from a myriad of herbivores and pathogens. Among these defenses, volatile organic compounds (VOCs) play a pivotal role in both direct and indirect defense strategies. This technical guide delves into the multifaceted biological role of isolimonene, a key monoterpene, in plant defense mechanisms. We will explore its biosynthesis, its direct and indirect defensive functions, and the intricate signaling pathways that govern its production and action. This document provides a comprehensive overview for researchers and professionals in plant science and drug development, summarizing quantitative data, detailing experimental protocols, and visualizing the complex biological networks involved.
Introduction: The Chemical Ecology of Plant Defense
Plants are in a constant co-evolutionary arms race with their antagonists. Chemical defense, mediated by a vast array of secondary metabolites, is a primary strategy for survival. Monoterpenes, a class of C10 isoprenoids, are a major component of the essential oils of many plants and are well-documented for their defensive properties.[1] These volatile compounds can act as toxins, feeding deterrents, and repellents against a wide range of herbivores.[2][3] Furthermore, they can function as signals to attract the natural enemies of herbivores, a phenomenon known as indirect defense.
This compound, a structural isomer of limonene (B3431351), is a monocyclic monoterpene that contributes to the characteristic aroma of many plants. While much of the literature focuses on its more common isomer, d-limonene, the defensive properties of the limonene family are broadly applicable. This guide will synthesize the available information on limonene and its isomers to present a cohesive picture of this compound's role in plant defense.
Biosynthesis of this compound
This compound, like other monoterpenes, is synthesized from the universal C5 precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids.[4]
The synthesis of monoterpenes predominantly occurs in the plastids via the MEP pathway. The key steps are as follows:
-
GPP Synthesis: IPP and DMAPP are condensed to form the C10 intermediate, geranyl pyrophosphate (GPP). This reaction is catalyzed by GPP synthase (GPPS).[4]
-
Cyclization: GPP is then cyclized by a specific monoterpene synthase, limonene synthase (LS), to form limonene.[4][5] The specific stereochemistry of the product (e.g., d-limonene, l-limonene, or this compound) is determined by the specific isoform of the limonene synthase enzyme.
Herbivore attack has been shown to induce the expression of limonene synthase genes, leading to an increased emission of limonene, highlighting its role as an inducible defense.[6][7]
Biological Roles of this compound in Plant Defense
This compound contributes to plant defense through both direct and indirect mechanisms.
Direct Defense: Toxicity and Deterrence
This compound and its isomers exhibit direct toxic and repellent effects on a variety of insect herbivores. As a volatile compound, it can act as a fumigant, while direct contact can also be lethal.[8] The lipophilic nature of monoterpenes allows them to penetrate the insect cuticle and interfere with physiological processes.
Table 1: Quantitative Data on the Insecticidal Activity of Limonene
| Insect Species | Bioassay Type | Metric | Value | Reference |
| Sitophilus zeamais | Fumigant Toxicity | LC50 | 4.55 mg/L air | [8] |
| Sitophilus oryzae | Fumigant Toxicity | LC50 | 7.92 mg/L air | [8] |
| Sitophilus zeamais | Contact Toxicity | LD50 | 132.48 µg/cm² | [8] |
| Sitophilus oryzae | Contact Toxicity | LD50 | 828.79 µg/cm² | [8] |
| Culex quinquefasciatus (larvae) | Larvicidal | LC50 (24h) | 53.80 ppm | |
| Culex quinquefasciatus (larvae) | Larvicidal | LC50 (48h) | 32.52 ppm |
Note: Data presented is for d-limonene, a closely related isomer of this compound, and is considered indicative of this compound's potential activity.
Indirect Defense: Attracting Natural Enemies
Herbivore-induced plant volatiles (HIPVs), including this compound, can act as chemical cues for the natural enemies of herbivores, such as parasitoids and predators. This "cry for help" is a sophisticated indirect defense mechanism. Upon herbivore feeding, the plant releases a specific blend of volatiles that guides these beneficial insects to their prey.
Signaling Pathways in this compound-Mediated Defense
The production and release of this compound are tightly regulated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).
The Jasmonic Acid (JA) Pathway: The Herbivore Attack Responder
The JA pathway is the principal signaling cascade activated in response to chewing herbivores.[8][9][10] The sequence of events is as follows:
-
Wounding and Elicitors: Mechanical damage from herbivore feeding and chemical elicitors in the insect's oral secretions trigger the synthesis of JA.
-
JA-Ile Formation: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).
-
Derepression of Transcription Factors: JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ repressor proteins.
-
Gene Activation: The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, including terpene synthases like limonene synthase.[11]
The Salicylic Acid (SA) Pathway and Crosstalk
The SA pathway is typically associated with defense against biotrophic pathogens.[1] However, there is significant crosstalk between the JA and SA pathways, which is often antagonistic.[1][4][6][12] This antagonism allows the plant to fine-tune its defense response to specific threats. For instance, some pathogens can manipulate this crosstalk to their advantage by activating the SA pathway to suppress JA-mediated defenses.[4]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of this compound in plant defense.
Plant Volatile Collection and Analysis (GC-MS)
Objective: To identify and quantify this compound and other volatiles emitted by plants.
Protocol:
-
Plant Material: Use healthy, intact plants, and, for comparison, plants subjected to herbivore damage or other treatments.
-
Volatile Collection (Dynamic Headspace Sampling):
-
Enclose the plant or a part of it (e.g., a leaf) in a glass chamber or a poly-ethylene terephthalate (B1205515) (PET) bag.
-
Pump purified air through the chamber at a controlled flow rate (e.g., 100-200 mL/min).
-
Trap the outgoing air, containing the plant volatiles, in an adsorbent tube (e.g., filled with Tenax-TA or a combination of adsorbents).
-
Collect volatiles for a defined period (e.g., 1-4 hours).
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the adsorbent tube in a thermal desorber connected to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Heat the tube to release the trapped volatiles, which are then cryo-focused at the head of the GC column.
-
Separate the volatiles on the GC column using a temperature gradient.
-
Identify and quantify the compounds using the mass spectrometer by comparing mass spectra and retention times with those of authentic standards.
-
Herbivore Feeding Bioassay
Objective: To assess the deterrent or toxic effects of this compound on herbivores.
Protocol:
-
Preparation of Artificial Diet: Prepare a standard artificial diet for the herbivore species being tested.
-
Incorporation of this compound: Incorporate different concentrations of this compound (dissolved in a suitable solvent, with a solvent-only control) into the artificial diet.
-
Bioassay:
-
Place a known number of pre-weighed larvae into individual containers with a pre-weighed amount of the treated or control diet.
-
Maintain the larvae under controlled environmental conditions (temperature, humidity, light).
-
After a set period (e.g., 7-10 days), record larval survival, final weight, and the amount of diet consumed.
-
-
Data Analysis: Calculate parameters such as mortality rate, growth inhibition, and feeding deterrence index.
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the expression of genes involved in this compound biosynthesis (e.g., limonene synthase) in response to stimuli.
Protocol:
-
Sample Collection and RNA Extraction:
-
Collect plant tissue at different time points after treatment (e.g., herbivore attack).
-
Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a suitable kit or protocol.
-
-
cDNA Synthesis:
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Design primers specific to the target gene (e.g., limonene synthase) and one or more stable reference genes.
-
Perform qPCR using the synthesized cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target gene using a method such as the 2-ΔΔCt method.[13]
-
Conclusion and Future Directions
This compound, as a representative of the limonene family, is an integral component of the chemical defense system of many plants. Its biosynthesis is induced by herbivore attack and regulated by complex phytohormonal signaling networks, primarily the jasmonic acid pathway. It confers protection through direct toxicity and deterrence, as well as by attracting the natural enemies of herbivores.
For researchers in drug development, understanding the biosynthesis and mode of action of such compounds can inspire the development of novel, environmentally friendly pesticides and pharmaceuticals. The signaling pathways involved also present potential targets for genetic engineering to enhance the natural defenses of crop plants.
Future research should focus on:
-
Elucidating the specific roles of different limonene isomers in plant-insect interactions.
-
Identifying and characterizing the full suite of transcription factors and regulatory elements that control the expression of limonene synthase genes.
-
Investigating the potential for synergistic or antagonistic effects of this compound when combined with other plant secondary metabolites.
By continuing to unravel the complexities of plant chemical defense, we can harness the power of nature to develop sustainable solutions for agriculture and medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. Action and Biosynthesis of Jasmonic Acid | PPTX [slideshare.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 6. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 8. Identification of insecticidal constituents of the essential oils of Dahlia pinnata Cav. against Sitophilus zeamais and Sitophilus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Rewiring of the Jasmonate Signaling Pathway in Arabidopsis during Insect Herbivory [frontiersin.org]
- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. mdpi.com [mdpi.com]
Introduction to p-menthadiene monoterpenoids
An In-depth Technical Guide to p-Menthadiene Monoterpenoids
Introduction
p-Menthadiene monoterpenoids are a class of naturally occurring organic compounds with the molecular formula C₁₀H₁₆.[1] They form a structural backbone known as p-menthane (B155814), which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively.[2] These compounds are volatile C10 isoprenoids and are major constituents of many plant essential oils.[3] Well-known isomers include limonene, terpinene, and phellandrene.[1] Found in plants such as those of the Mentha species and in Valencia orange oil, p-menthadienes are of significant interest to researchers and drug development professionals due to their diverse biological activities and potential as versatile chemical intermediates.[1] They play crucial roles in plant defense and signaling and are explored for their applications in the pharmaceutical, fragrance, and biofuel industries.[4][5][6]
Chemical and Physical Properties
The chemical and physical properties of p-menthadienes can vary slightly between isomers. The properties of p-mentha-2,4-diene, a representative member of this class, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| CAS Number | 586-68-5 | [1] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Boiling Point | 183-185 °C | [1] |
| Density | 0.861 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.489 | [1] |
| Solubility | Insoluble in water; soluble in ethanol | [1] |
| Odor | Aromatic pine with a micro-sweet citrus flavor | [1] |
Biosynthesis
The biosynthesis of p-menthane monoterpenoids in plants is a complex process compartmentalized within different organelles of specialized secretory cells, such as those found in the glandular trichomes of Mentha species.[3][6] The entire process originates from the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids and supplies the basic five-carbon isoprenoid precursors.[6]
The key steps are as follows:
-
Geranyl Diphosphate (B83284) (GDP) Synthesis: Inside the leucoplasts of secretory cells, Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP) to form GDP, the universal precursor for monoterpenes.[3]
-
Cyclization to Limonene: The committed step in p-menthane biosynthesis involves the cyclization of GDP to form (-)-limonene (B1674923). This reaction is catalyzed by (-)-limonene synthase, which is also located in the leucoplasts.[3]
-
Hydroxylation: Limonene is then transported out of the plastid to the endoplasmic reticulum, where it undergoes hydroxylation by (-)-(4S)-limonene-6-hydroxylase, a cytochrome P450 monooxygenase.[3]
-
Dehydrogenation and Reduction: Subsequent enzymatic modifications, including dehydrogenation in the mitochondria and reduction in the cytoplasm, lead to the formation of a diverse array of p-menthane monoterpenoids like pulegone (B1678340) and menthol.[3]
Caption: Compartmentalized biosynthesis of p-menthane monoterpenoids.
Synthesis and Isolation
Synthesis via Isomerization
A primary industrial method for producing p-menthadienes is the acid-catalyzed isomerization of more abundant monoterpenes like α-pinene, β-pinene, and 3-carene, which are major components of turpentine (B1165885).[4][5][7] This process typically yields a mixture of p-menthadiene isomers, including α-terpinene, γ-terpinene, and terpinolene, as well as the aromatized byproduct p-cymene, especially at higher temperatures.[4][7]
Experimental Protocol: Acid-Catalyzed Isomerization of α-Pinene
-
Reaction Setup: The reaction is performed in the gas phase using a fixed-bed reactor system.[1]
-
Catalyst: An acid catalyst, such as acid-activated clay or a zeolite, is packed into the reactor.
-
Reaction Conditions: α-Pinene is vaporized and passed over the heated catalyst bed at a controlled temperature (e.g., 370 °C).[1] The weight hourly space velocity (WHSV) is optimized to maximize the yield of the desired p-menthadiene isomers.[1]
-
Product Collection: The product stream is cooled and condensed.
-
Analysis: The composition of the resulting liquid is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the isomers.[1]
-
Purification: The mixture of isomers is separated by fractional distillation under reduced pressure, taking advantage of the slight differences in their boiling points.[1][7] For high-purity requirements, preparative gas chromatography may be employed.[7]
Isolation from Natural Sources
p-Menthadienes are isolated from plant essential oils using distillation techniques. A common method is hydrodistillation or steam distillation.
Experimental Protocol: Isolation from Plant Material
-
Plant Material Preparation: The plant material (e.g., leaves, peels) is dried in the shade to reduce water content.[8] For some applications, the material may be powdered or shredded to increase surface area.
-
Extraction: A known quantity of the prepared plant material (e.g., 300 g) is placed in a flask with water (e.g., 500 mL) and subjected to hydrodistillation for a set duration (e.g., 3 hours) using a Clevenger-type apparatus.[8] The steam and volatile compounds are condensed and collected.
-
Phase Separation: The collected distillate consists of an aqueous phase and an organic phase (the essential oil). The essential oil is separated from the aqueous phase, often with the aid of a solvent like diethyl ether.[8]
-
Drying: The collected organic phase is dried over an anhydrous salt, such as sodium sulfate, to remove residual water.[8]
-
Solvent Removal: The solvent is evaporated, typically using a rotary evaporator, to yield the pure essential oil.[8]
-
Purification and Analysis: The essential oil is analyzed by GC-MS to determine its composition.[8] Specific p-menthadiene isomers can then be isolated from the oil using fractional distillation or preparative chromatography.[1]
Caption: General workflow for p-menthadiene synthesis and isolation.
Analytical Characterization
Unambiguous identification and purity assessment are critical in p-menthadiene research. Due to the structural similarity and close boiling points of the isomers, chromatographic and spectroscopic methods are essential.[7]
-
Gas Chromatography (GC): GC is the primary technique for separating the volatile isomers in a mixture. Coupled with a Flame Ionization Detector (FID), it allows for the quantification of each component.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying the separated isomers.[7] The mass spectrometer fragments the molecules, producing a characteristic mass spectrum (fingerprint) for each compound, which can be compared against spectral libraries for positive identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of isolated compounds, confirming connectivity and stereochemistry.[7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: The essential oil or synthesis product is diluted in a suitable volatile solvent (e.g., hexane (B92381) or diethyl ether).
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet, which is heated to vaporize the sample (e.g., 280 °C).[8]
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5MS).[8] The column is housed in an oven that follows a specific temperature program (e.g., hold at 50 °C, then ramp to 300 °C at 8 °C/min) to separate compounds based on their boiling points and interactions with the column's stationary phase.[8]
-
Mass Spectrometry: As each compound elutes from the column, it enters the mass spectrometer. It is ionized, typically by electron impact (EI) at 70 eV, causing it to fragment.[1][8] The instrument then separates and detects these fragments based on their mass-to-charge ratio.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of each peak is analyzed and compared to databases (e.g., NIST library) to identify the compound.
Biological and Pharmacological Activities
p-Menthadiene monoterpenoids and their derivatives exhibit a wide range of biological activities, making them promising candidates for drug discovery.[9]
Anti-inflammatory Activity
Several monoterpenes with a p-menthane skeleton have demonstrated anti-inflammatory properties.[10] The proposed mechanism involves the modulation of key inflammatory signaling pathways. Structural similarities suggest that p-menthadienes may inhibit the Toll-like receptor 4 (TLR4) pathway, which in turn suppresses the activation of downstream signaling cascades like mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB).[1] This leads to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[1]
Caption: Potential anti-inflammatory mechanism of p-menthadienes.
Antimicrobial and Antidiabetic Activities
Various p-menthadiene isomers and related monoterpenes have been reported to possess antimicrobial and antidiabetic properties. The data below is synthesized from multiple studies, and direct comparisons should be made with caution as experimental conditions may vary.
Table 1: Antimicrobial Activity of p-Menthadiene Isomers and Related Monoterpenes
| Compound | Microorganism | Activity Metric (e.g., MIC) | Reference |
| α-Terpinene | Staphylococcus aureus, Escherichia coli | MIC values reported | |
| Limonene | Various bacteria and fungi | Moderate activity reported | |
| Menthone | Staphylococcus aureus | MIC = 0.125 µg/mL | [11] |
| Pulegone | Listeria monocytogenes | MIC = 0.125 µg/mL | [11] |
Table 2: Antidiabetic Activity of Related p-Menthane Monoterpenoids
| Compound | Enzyme Assay | Key Finding (IC₅₀) | Reference |
| Menthone | α-Amylase Inhibition | 149.32 ± 4.16 μg/mL | [11] |
| Menthone | α-Glucosidase Inhibition | 108.39 ± 4.08 μg/mL | [11] |
| Pulegone | α-Amylase Inhibition | 197.15 ± 3.82 μg/mL | [11] |
| Pulegone | α-Glucosidase Inhibition | 163.27 ± 4.11 μg/mL | [11] |
| Acarbose (Control) | α-Amylase Inhibition | 284.19 ± 5.14 μg/mL | [11] |
| Acarbose (Control) | α-Glucosidase Inhibition | 211.38 ± 4.96 μg/mL | [11] |
Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a common method to evaluate the anti-inflammatory potential of p-menthadienes by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare stock solutions of the test p-menthadiene compound in dimethyl sulfoxide (B87167) (DMSO) and then dilute to final concentrations in the cell culture medium.
-
Remove the old medium from the cells and pre-treat them with varying concentrations of the test compound for a specified time (e.g., 1 hour).[1][10] Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
-
Inflammatory Stimulation:
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Quantification: Collect the cell culture supernatant. Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent assay.[10] Read the absorbance at approximately 540 nm and calculate the percentage of NO inhibition relative to the LPS-only stimulated control.
-
Pro-inflammatory Cytokine Quantification: Use the collected supernatant to quantify the levels of cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
-
Gene Expression Analysis: Lyse the remaining cells to extract total RNA. Perform reverse transcription to synthesize cDNA. Use quantitative real-time PCR (qRT-PCR) to determine the relative expression levels of genes encoding pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6), using a housekeeping gene (e.g., GAPDH) for normalization.[1]
-
Conclusion
p-Menthadiene monoterpenoids represent a structurally diverse class of natural products with significant potential for applications in the pharmaceutical and chemical industries.[1] Their synthesis and isolation from abundant natural feedstocks like turpentine are well-established, providing a basis for their use as biorenewable platform chemicals.[4][5] While research has highlighted their promising anti-inflammatory, antimicrobial, and other biological activities, further in-depth studies are required.[1] Future work should focus on elucidating the specific molecular mechanisms of action for individual isomers, exploring structure-activity relationships, and validating their therapeutic potential in more advanced preclinical models. This will be crucial for translating the potential of these fascinating monoterpenes into novel drugs and other valuable products.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound p-Mentha-2,4(8)-diene (FDB003863) - FooDB [foodb.ca]
- 3. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Isolimonene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolimonene, a monoterpene with the chemical formula C₁₀H₁₆, has garnered interest within the scientific community for its potential applications. This technical guide provides an in-depth exploration of the discovery, history, and isolation of this compound. It details the initial synthesis by L. A. Tchougaeff and its subsequent identification in various natural sources. This document outlines experimental protocols for its isolation and characterization, presents key quantitative data, and visualizes relevant chemical transformations and workflows.
Introduction
This compound, systematically named 3-methyl-6-(1-methylethenyl)-cyclohexene, is a structural isomer of the widely known limonene. Its unique chemical structure and presence in various essential oils have made it a subject of chemical and pharmaceutical research. This guide traces the historical milestones in the discovery and isolation of this compound, providing a comprehensive resource for professionals in the field.
The Genesis of this compound: A Synthetic Discovery
The first documented appearance of this compound in scientific literature was not through its isolation from a natural source, but via chemical synthesis. In the late 19th and early 20th centuries, Russian chemist Lev Aleksandrovich Tchougaeff (also spelled Chugaev) was conducting extensive research on the thermal decomposition of xanthate esters of alcohols. This work led to the development of a novel olefin-forming reaction, now famously known as the Chugaev reaction.
In 1899, Tchougaeff first reported this reaction, which involves the pyrolysis of a xanthate ester to produce an alkene, carbon oxysulfide, and a mercaptan.[1][2] He utilized this method extensively in his investigations of the terpene family. It was through the application of this reaction that this compound was first synthesized in 1903.[1] The Chugaev reaction proved to be a valuable tool for creating olefins from alcohols without the carbon skeleton rearrangements often seen with other methods, a significant advantage in the structural elucidation and synthesis of complex natural products like terpenes.[1][2]
Natural Occurrence of this compound
Following its synthesis, this compound was identified as a naturally occurring constituent in the essential oils of several plant species. Its presence has been confirmed in:
-
Perilla frutescens : Also known as perilla or Korean perilla, the essential oil of this plant has been found to contain this compound. The composition of Perilla oil can vary significantly based on the chemotype, with some varieties containing notable amounts of this monoterpene.
-
Corymbia citriodora : Commonly known as lemon-scented gum, the essential oil of this tree is rich in citronellal (B1669106) but also contains smaller quantities of other terpenes, including this compound.
-
Schisandra chinensis : The essential oil from the fruits of this vine, a plant with a long history in traditional Chinese medicine, has also been shown to contain this compound.
The discovery of this compound in these natural sources expanded its significance from a synthetic curiosity to a naturally occurring phytochemical with potential biological relevance.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physical and chemical properties is crucial for its isolation, characterization, and application. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | |
| Molecular Weight | 136.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 165-166 °C (at 760 mmHg) | |
| Density | 0.83 g/mL at 20 °C | |
| Refractive Index | n20/D 1.47 |
Experimental Protocols for Isolation and Synthesis
The isolation of this compound from natural sources and its chemical synthesis are key to obtaining pure samples for research and development. This section provides detailed methodologies for both approaches.
Isolation from Essential Oils by Steam Distillation and Chromatography
Objective: To isolate this compound from the essential oil of a plant source (e.g., Perilla frutescens).
Materials:
-
Plant material (e.g., leaves of Perilla frutescens)
-
Steam distillation apparatus
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
Steam Distillation:
-
The plant material is placed in a distillation flask with water.
-
Steam is passed through the flask, causing the volatile essential oils to vaporize along with the water.
-
The vapor mixture is then condensed and collected in a receiving flask.
-
-
Extraction:
-
The collected distillate, a mixture of water and essential oil, is transferred to a separatory funnel.
-
The essential oil, being immiscible with water, is extracted using an organic solvent like hexane.
-
The organic layer is collected and dried over anhydrous sodium sulfate to remove any residual water.
-
-
Solvent Removal:
-
The solvent is removed from the dried organic extract using a rotary evaporator under reduced pressure to yield the crude essential oil.
-
-
Column Chromatography:
-
A chromatography column is packed with silica gel slurried in hexane.
-
The crude essential oil is loaded onto the top of the column.
-
The column is eluted with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or GC-MS.
-
-
Fraction Analysis:
-
Fractions containing this compound are identified by comparing their retention times and mass spectra with those of a known standard.
-
The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
-
Synthesis of this compound via the Chugaev Reaction
Objective: To synthesize this compound from a suitable alcohol precursor.
Materials:
-
An appropriate alcohol precursor (e.g., an alcohol that will yield the this compound skeleton upon elimination)
-
Carbon disulfide (CS₂)
-
A strong base (e.g., sodium hydride)
-
Methyl iodide (CH₃I)
-
Inert solvent (e.g., anhydrous tetrahydrofuran)
-
Heating apparatus
-
Distillation apparatus
Procedure:
-
Xanthate Formation:
-
The alcohol precursor is dissolved in an inert solvent under an inert atmosphere.
-
A strong base is added to deprotonate the alcohol, forming an alkoxide.
-
Carbon disulfide is then added to the alkoxide solution to form the xanthate salt.
-
-
Methylation:
-
Methyl iodide is added to the xanthate salt solution to methylate the sulfur atom, forming the xanthate ester.
-
-
Pyrolysis (Chugaev Elimination):
-
The solvent is removed, and the resulting xanthate ester is heated to its decomposition temperature (typically 150-250 °C).
-
The pyrolysis results in the formation of this compound, carbon oxysulfide, and methanethiol.
-
-
Purification:
-
The crude product is purified by distillation to separate the this compound from any unreacted starting material and byproducts.
-
Visualizing Chemical Pathways and Workflows
Diagrams are essential tools for understanding complex chemical processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
The Chugaev Reaction for this compound Synthesis
Caption: Synthetic pathway of this compound via the Chugaev reaction.
Workflow for Isolation of this compound from Natural Sources
Caption: Experimental workflow for the isolation of this compound.
Conclusion
The history of this compound is a fascinating example of a compound first brought to light through chemical synthesis and later discovered in the natural world. From its initial preparation by Tchougaeff using his innovative elimination reaction to its identification in various plant essential oils, the journey of this compound highlights the interplay between synthetic organic chemistry and natural product chemistry. The methodologies for its isolation and synthesis, as detailed in this guide, provide a solid foundation for researchers to obtain this compound for further investigation into its properties and potential applications in drug development and other scientific fields. The continued exploration of natural sources and the refinement of synthetic routes will undoubtedly lead to a deeper understanding and broader utility of this intriguing monoterpene.
References
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Isolimonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolimonene, a monoterpene isomer of limonene (B3431351), is a volatile organic compound found in various essential oils. Its structural similarity to the well-studied limonene necessitates precise analytical methods for accurate identification and quantification, which is critical in fragrance, flavor, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive technique for the analysis of this compound. These application notes provide a comprehensive guide to the experimental protocols and data analysis for the determination of this compound using GC-MS.
Key Analytical Parameters
Accurate identification and quantification of this compound by GC-MS rely on the optimization of several key parameters. Due to its isomeric nature, chromatographic separation from other terpenes, particularly limonene, is crucial. The mass spectrometric fragmentation pattern provides the basis for definitive identification and selective quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix in which this compound is to be analyzed.
For Essential Oils and Liquid Samples:
A direct dilution method is typically sufficient.
-
Accurately weigh approximately 100 mg of the essential oil or liquid sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent such as ethyl acetate (B1210297) or hexane.
-
Vortex the solution to ensure homogeneity.
-
If necessary, perform further serial dilutions to bring the concentration of this compound within the calibrated range of the instrument.
-
Transfer an aliquot of the final dilution into a 2 mL autosampler vial for GC-MS analysis.
For Solid Samples (e.g., plant material):
Headspace analysis is a common and effective technique for extracting volatile compounds like this compound from solid matrices.
-
Weigh a representative portion of the homogenized solid sample (e.g., 0.5 - 2 g) into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at an elevated temperature (e.g., 80-120°C) for a specified time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
A headspace autosampler is then used to inject a portion of the vapor phase directly into the GC-MS system.
GC-MS Instrumentation and Conditions
The following tables outline the recommended starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrumentation and analytical goals.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 280°C, hold for 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Scan Mode | Full Scan (for qualitative analysis and method development) |
| Scan Range | m/z 40-350 |
| Selective Ion Monitoring (SIM) Mode | For quantitative analysis, based on characteristic ions |
Data Presentation and Analysis
Qualitative Analysis
Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a certified reference standard. The Kovats retention index can also be used as an additional confirmation point. The Kovats retention index for this compound on a semi-standard non-polar column is approximately 1001.[1]
Quantitative Analysis
For accurate quantification, a calibration curve should be constructed using an analytical standard of this compound.
Table 3: Quantitative Data for this compound
| Parameter | Value |
| Molecular Weight | 136.23 g/mol |
| Molecular Formula | C₁₀H₁₆ |
| CAS Number | 499-99-0[1] |
| Kovats Retention Index (non-polar column) | ~1001[1] |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of a certified standard |
| Qualifier Ion(s) (m/z) | To be determined from the mass spectrum of a certified standard |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis by GC-MS.
Signaling Pathway Diagram (Hypothetical)
While this compound itself is not directly involved in a known signaling pathway in the same way a drug molecule might be, its biological effects could be investigated. The following is a hypothetical and simplified representation of how a natural compound like this compound might be studied for its potential interaction with a cellular signaling pathway.
Caption: Hypothetical signaling pathway for studying this compound's bioactivity.
Conclusion
The protocols and data presented here provide a solid foundation for the analysis of this compound by GC-MS. Adherence to good laboratory practices, including the use of certified reference standards and proper instrument calibration, is essential for obtaining accurate and reliable results. The provided workflows and diagrams serve as valuable tools for researchers, scientists, and drug development professionals in their analytical endeavors with this compound.
References
Application Notes and Protocols for the Steam Distillation Extraction of Isolimonene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the extraction of isolimonene from plant material using steam distillation. This compound, a monoterpene found in the essential oils of various plants, is of growing interest for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities. This protocol details the necessary equipment, reagents, and step-by-step procedures for the efficient extraction and subsequent analysis of this compound. The provided methodologies are intended to serve as a foundational guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring monoterpene and an isomer of limonene, commonly found in the essential oils of plants such as Perilla frutescens, Corymbia citriodora, and Schisandra chinensis. Its biological activities are a subject of ongoing research, with studies on the closely related isomer, limonene, suggesting potential anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] Steam distillation is a widely used and effective method for extracting volatile compounds like this compound from plant matrices.[5] This technique is advantageous as it avoids the use of organic solvents and operates at temperatures that minimize the degradation of thermolabile compounds.[6]
This application note provides a detailed protocol for the steam distillation of this compound, focusing on practical laboratory-scale extraction. It also includes guidelines for the quantitative analysis of the extracted this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its successful extraction and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [7] |
| Molecular Weight | 136.23 g/mol | [7] |
| Boiling Point | 165-166 °C (at 760 mmHg) | [8] |
| Density | 0.83 g/mL at 20 °C | [8] |
| Appearance | Colorless liquid | |
| Solubility | Insoluble in water; Soluble in organic solvents | [5] |
Steam Distillation Protocol for this compound Extraction
This protocol is a general guideline and may require optimization based on the specific plant material used and the desired scale of extraction. Corymbia citriodora (lemon-scented gum) is a recommended source material due to its recognized essential oil content.[9][10][11]
Materials and Equipment
-
Plant Material: Fresh or dried leaves of Corymbia citriodora (or other suitable plant source)
-
Reagents:
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Hexane (for extraction and GC-MS analysis)
-
-
Equipment:
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)
-
Heating mantle
-
Grinder or blender
-
Analytical balance
-
Separatory funnel
-
Glass vials for sample collection
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Experimental Workflow
Caption: Experimental workflow for this compound extraction.
Step-by-Step Procedure
-
Plant Material Preparation:
-
If using fresh plant material, coarsely grind it to increase the surface area for efficient steam penetration.
-
If using dried plant material, it can be used directly or lightly crushed. Drying the plant material may increase the yield of essential oil.
-
-
Apparatus Setup:
-
Assemble the steam distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed.
-
Place a known quantity of the prepared plant material into the biomass flask. Do not pack the flask too tightly to allow for even steam flow.
-
Fill the boiling flask with distilled water to about two-thirds of its capacity. Add boiling chips to ensure smooth boiling.
-
-
Steam Distillation:
-
Begin heating the boiling flask using a heating mantle.
-
As steam is generated, it will pass through the plant material in the biomass flask, causing the volatile essential oils, including this compound, to vaporize.
-
The steam and essential oil vapor mixture will then travel to the condenser.
-
-
Condensation and Collection:
-
Ensure a steady flow of cold water through the condenser to efficiently cool the vapor back into a liquid state.
-
Collect the distillate, which will consist of a milky emulsion of essential oil and water (hydrosol), in a separatory funnel.
-
Continue the distillation for a predetermined time, typically 2-4 hours. The optimal time may vary depending on the plant material and can be determined by monitoring the rate of oil collection.
-
-
Separation and Drying:
-
Once the distillation is complete, allow the distillate in the separatory funnel to stand until two distinct layers are formed: the upper layer of essential oil and the lower layer of hydrosol.
-
Carefully drain the lower aqueous layer.
-
Collect the essential oil layer in a clean, dry vial.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the essential oil. Swirl gently and allow it to stand for about 15-20 minutes.
-
Decant the dry essential oil into a clean, tared vial and determine the yield.
-
Quantitative Analysis by GC-MS
The extracted essential oil should be analyzed by GC-MS to identify and quantify the this compound content.
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Column | DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio of 50:1 or as appropriate) |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp at 3 °C/min to 240 °C (hold for 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
Sample Preparation and Quantification
-
Prepare a stock solution of the extracted essential oil in hexane.
-
Prepare a series of calibration standards of a pure this compound standard in hexane.
-
Inject the prepared samples and standards into the GC-MS system.
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum by comparing it to the pure standard and reference mass spectral libraries.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the extracted essential oil using the calibration curve.
Expected Yield and Purity
The yield of essential oil and the concentration of this compound can vary significantly depending on the plant source, geographical location, harvest time, and the specific distillation parameters used. For Corymbia citriodora, essential oil yields can be as high as 2-7% (v/w) from the leaves.[9] The percentage of this compound within the essential oil must be determined by GC-MS analysis, as it is typically a minor component.
Applications and Logical Relationships
The extraction of this compound is driven by its potential biological activities. The diagram below illustrates the logical relationship between this compound and its potential applications, which are often inferred from studies on its isomer, limonene.
Caption: Potential applications of this compound.
Conclusion
This application note provides a detailed and practical protocol for the steam distillation extraction of this compound from plant materials. By following the outlined procedures for extraction and GC-MS analysis, researchers can effectively isolate and quantify this promising natural compound. The provided information serves as a valuable resource for scientists and professionals engaged in the exploration of natural products for pharmaceutical and other applications. Further optimization of the protocol may be necessary to maximize the yield and purity of this compound from specific plant sources.
References
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. engineering.iastate.edu [engineering.iastate.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. GC-MS analysis of volatile compounds of Perilla frutescens Britton var. Japonica accessions: Morphological and seasonal variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nepjol.info [nepjol.info]
Synthesis of Isolimonene from Isoprene Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isolimonene, a valuable monoterpene, from isoprene (B109036) precursors. The information compiled herein is intended to guide researchers in the chemical synthesis and purification of this target molecule.
Introduction
This compound, a constitutional isomer of the widely known limonene, is a monoterpene with potential applications in flavor, fragrance, and as a chiral building block in pharmaceutical synthesis. The controlled dimerization of isoprene, a readily available hemiterpene, presents a direct synthetic route to C10 monoterpenes. While the thermal and catalytic dimerization of isoprene typically yields a complex mixture of cyclic and acyclic isomers, including limonene, specific methodologies can be employed to influence the product distribution. This document focuses on the thermal dimerization of isoprene and the subsequent analysis of the resulting product mixture, which contains various isomers including the target compound, this compound.
Data Presentation
The thermal dimerization of isoprene yields a mixture of several C10 isomers. The relative abundance of these products is highly dependent on the reaction conditions. Below is a summary of the typical product distribution and yields obtained from the thermal dimerization of isoprene.
| Product Isomer | Typical Yield (% of Dimer Mixture) | Boiling Point (°C at 1 atm) |
| 1,5-dimethyl-5-vinyl-1-cyclohexene | Variable | ~176 |
| Limonene (1-methyl-4-isopropenyl-1-cyclohexene) | 25 - 35[1] | 176 |
| 1,4-dimethyl-4-vinyl-1-cyclohexene | Variable | ~176 |
| Diprene (1-methyl-5-isopropenyl-1-cyclohexene) | Major component (up to 80% at 100-190°C)[1] | ~176 |
| 2,5-dimethyl-1,5-cyclooctadiene | Variable | ~180 |
| 1,5-dimethyl-1,5-cyclooctadiene | Variable | ~180 |
| This compound (trans-Isolimonene) | Present in mixture, specific yield not detailed in general thermal dimerization | 165-166 |
| Higher Polymers | < 10% (with inhibitor) | High boiling |
Experimental Protocols
The following protocols are based on established methods for the thermal dimerization of isoprene.[1] While these methods produce a mixture of isomers, they represent a foundational step for obtaining and subsequently isolating this compound.
Protocol 1: Thermal Dimerization of Isoprene in a Batch Reactor
This protocol describes a lab-scale batch process for the thermal dimerization of isoprene.
Materials:
-
Isoprene (freshly distilled)
-
4,6-Dinitro-o-cresol (or other suitable polymerization inhibitor)
-
Nitrogen gas (high purity)
-
One-liter autoclave reactor equipped with a stirrer, thermocouple, and pressure gauge
-
Distillation apparatus (atmospheric)
Procedure:
-
Inhibitor Preparation: Dissolve the polymerization inhibitor (e.g., 4,6-dinitro-o-cresol) in freshly distilled isoprene to achieve a concentration of approximately 3 x 10⁻³ molar.[1] The concentration of the inhibitor can be varied from 25 to 3000 ppm.[1]
-
Reactor Charging: Charge the isoprene-inhibitor solution (e.g., 408 grams of isoprene for a one-liter autoclave) into the autoclave.[1]
-
Inerting: Flush the autoclave with high-purity nitrogen gas to remove any oxygen, which can promote unwanted side reactions and polymerization.
-
Reaction:
-
Seal the autoclave and begin stirring.
-
Heat the reactor to the desired temperature, typically between 150°C and 225°C.[1] A common operating temperature is 175°C.[1]
-
Maintain the reaction at the set temperature for a specified duration. Reaction times can range from 90 minutes to 2.5 hours, depending on the desired conversion rate.[1] Monitor the pressure within the reactor.
-
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Once cooled, safely vent any residual pressure.
-
Product Recovery and Purification:
-
Transfer the reaction mixture to a distillation flask.
-
Perform atmospheric distillation to separate the components.
-
Collect the unreacted isoprene at approximately 32°C.[1]
-
Collect the dimer fraction at an overhead temperature range of 160-174°C.[1]
-
The remaining high-boiling residue will contain polymeric byproducts.
-
-
Analysis: Analyze the collected dimer fraction using gas chromatography (GC) to determine the isomeric distribution, including the presence of this compound. A DB-1701 capillary column or similar is suitable for this separation.[1]
Visualizations
Reaction Pathway: Thermal Dimerization of Isoprene
The thermal dimerization of isoprene proceeds through a series of pericyclic reactions, primarily Diels-Alder [4+2] cycloadditions, leading to a variety of cyclic dimers.
Caption: Diels-Alder reaction pathway for isoprene dimerization.
Experimental Workflow: Synthesis and Analysis of this compound
The following diagram outlines the general workflow for the synthesis of an isoprene dimer mixture and the subsequent analysis to identify this compound.
Caption: Experimental workflow for this compound synthesis.
Disclaimer: The protocols provided are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling flammable materials and operating high-pressure equipment.
References
Application Notes and Protocols for the Purification of Isolimonene via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolimonene, a monoterpene and an isomer of limonene (B3431351), is a compound of interest in various fields, including fragrance, flavor, and pharmaceuticals due to its potential biological activities. Obtaining high-purity this compound is crucial for accurate biological evaluations and for its use as an analytical standard. Column chromatography is a fundamental and effective technique for the purification of individual compounds from complex mixtures, such as essential oils or synthetic reaction products.[1][2] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a widely used method for separating terpenes and other natural products.
The principle of this separation relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar solvent system).[3] Less polar compounds, like this compound, have a weaker affinity for the stationary phase and will elute from the column faster than more polar impurities when a non-polar mobile phase is used.[3][4] By gradually increasing the polarity of the mobile phase, a more effective separation can be achieved.
Data Presentation
Table 1: Chromatographic Purity of Limonene after Purification Steps
| Purification Step | Purity of Limonene (%) |
| Initial (Crude Essential Oil) | 92.4 |
| After Fractional Distillation | 96.7 |
| After Silica Gel Column Chromatography | 99.4 |
| After Activated Charcoal Column Chromatography | 99.9 |
Source: Adapted from a study on the purification of limonene from orange peel oil.[5]
Table 2: Typical Parameters for Column Chromatography of Terpenes
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh for flash chromatography)[4] |
| Mobile Phase (Eluent) | A gradient of n-hexane and ethyl acetate (B1210297) (or acetone)[4][6] |
| Initial Mobile Phase | 100% n-hexane |
| Gradient Increase | Stepwise increase in the percentage of ethyl acetate (e.g., 1%, 2%, 5%, 10%)[7] |
| Stationary to Sample Ratio | 30:1 to 100:1 (by weight) for effective separation[8] |
| Monitoring Technique | Thin-Layer Chromatography (TLC)[4] |
Experimental Protocols
Protocol 1: Preparation of the Crude this compound Sample
For optimal purification, the crude sample containing this compound should be prepared to be suitable for loading onto the chromatography column.
-
Sample Dissolution (Wet Loading): Dissolve the crude mixture containing this compound in a minimal amount of a non-polar solvent, such as n-hexane.[8] The concentration should be high to ensure a narrow band upon loading.
-
Sample Adsorption (Dry Loading): Alternatively, dissolve the crude mixture in a volatile solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.[8] Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.[8] This method is often preferred as it can lead to better separation.
Protocol 2: Column Chromatography for this compound Purification
This protocol outlines the steps for purifying this compound using a silica gel column.
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.[8]
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (100% n-hexane).[3]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[3]
-
Allow the silica gel to settle, and then add another thin layer of sand (approximately 0.5 cm) on top of the silica bed to prevent disturbance during sample loading and solvent addition.[3][8]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[3]
-
-
Sample Loading:
-
Wet Loading: Carefully add the dissolved sample solution from Protocol 1 onto the top of the column using a pipette. Allow the sample to adsorb completely into the silica gel bed.[8]
-
Dry Loading: Carefully add the prepared silica gel-adsorbed sample from Protocol 1 onto the top of the column, creating a uniform layer.[8]
-
-
Elution:
-
Begin elution with the initial non-polar mobile phase (100% n-hexane).[7]
-
Collect the eluent in fractions (e.g., in test tubes or vials).[4]
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent like ethyl acetate or acetone (B3395972) (e.g., 99:1, 98:2, 95:5, 90:10 n-hexane:ethyl acetate).[7][6] This is known as a step gradient.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).[4]
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the spots under UV light or by using an appropriate staining agent (e.g., iodine vapor).[4]
-
Combine the fractions that contain pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the isolated this compound should be confirmed using an analytical technique such as GC-MS.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or ethanol).
-
GC-MS Analysis: Inject the sample into the GC-MS system.
-
Method Parameters: Use a suitable GC column (e.g., HP-5MS) and a temperature program that allows for the separation of this compound from any remaining impurities.[9]
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the purified compound. The purity can be calculated based on the relative peak area of the this compound peak compared to the total area of all peaks.[9]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of compound polarity and elution order.
References
- 1. Separation of D-Limonene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. rootsciences.com [rootsciences.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. scribd.com [scribd.com]
- 6. Solved 5. During the separation of limonene and carvone from | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Topic: Analytical Method for Quantifying Isolimonene in Essential Oils using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Abstract
Isolimonene, a monoterpene isomer of limonene (B3431351), is a volatile compound found in various essential oils. Its accurate quantification is critical for the quality control, standardization, and therapeutic application of these oils. This document provides a detailed analytical protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). Gas chromatography is the most common and effective technique for analyzing the volatile components of essential oils.[1][2] The method described herein is based on established principles of terpene analysis and offers high selectivity and sensitivity.[3][4]
Principle
This method utilizes Gas Chromatography (GC) to separate the volatile components of an essential oil sample. The separated compounds are then introduced into a Mass Spectrometer (MS), which serves as a detector. The MS ionizes the compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that can be used for identification. For quantification, a specific ion unique to this compound is monitored. An internal standard is used to ensure accuracy and precision by correcting for variations in sample injection and instrument response. The concentration of this compound is determined by comparing its peak area ratio to the internal standard against a calibration curve generated from known standards.
Experimental Protocol
2.1. Materials and Reagents
-
Solvent: Hexane (B92381) or Ethyl Acetate (GC grade or higher)
-
Standards: this compound (high purity, >98%), n-Tridecane (Internal Standard, IS, >99%)
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Analytical balance
-
Volumetric flasks (1 mL, 5 mL, 10 mL)
-
Micropipettes
-
Autosampler vials with inserts
-
Vortex mixer
-
2.2. Standard Solution Preparation
-
This compound Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in a 10 mL volumetric flask with hexane.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in a 10 mL volumetric flask with hexane. n-Tridecane is a suitable choice as its retention time typically falls between monoterpenes and sesquiterpenes and it is not naturally present in most essential oils.[3][5]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound primary stock solution. A typical concentration range would be 1-100 µg/mL.[5] To each calibration standard, add the internal standard to achieve a constant final concentration (e.g., 10 µg/mL).
2.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add the internal standard solution to achieve a final concentration of 10 µg/mL.
-
Fill the flask to the mark with hexane and vortex thoroughly to ensure complete dissolution.
-
Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis. The sample preparation may involve a double dilution to prevent overloading the GC column.[6]
2.4. GC-MS Instrumental Conditions The following table outlines a typical set of GC-MS parameters for the analysis of terpenes. These conditions should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Thermo Scientific TRACE GC Ultra or similar |
| Column | DB-5 or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)[7][8] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min[8][9] |
| Injector | Split/Splitless, 250 °C[7][8] |
| Split Ratio | 50:1 to 100:1[7] |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 60°C for 3 min, ramp at 3°C/min to 240°C, hold for 3 min[8] |
| Mass Spectrometer | ISQ Single Quadrupole MS or similar |
| Ion Source Temp. | 230 °C |
| Interface Temp. | 250 °C[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (40-450 amu) for identification |
| Monitored Ions | To be determined from the mass spectrum of a pure this compound standard (e.g., quantifier and qualifier ions). |
Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard.
-
Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard (IS) against the concentration of the this compound calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). A linear response with r² > 0.99 is considered acceptable.[3][5]
-
Quantification: Calculate the peak area ratio of this compound to the IS in the essential oil sample. Use the regression equation from the calibration curve to determine the concentration of this compound in the prepared sample.
-
Final Concentration: Calculate the final concentration of this compound in the original essential oil sample (in mg/g or %) by accounting for the initial sample weight and dilution factor.
Method Validation Summary
Analytical methods for quantifying terpenes are typically validated for linearity, sensitivity, accuracy, and precision.[3][10] The following table summarizes typical performance characteristics for a validated GC-MS method for terpene analysis.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99[3][5][7] |
| Limit of Detection (LOD) | 0.25 - 0.3 µg/mL[3][5] |
| Limit of Quantification (LOQ) | 0.75 - 1.0 µg/mL[3][5] |
| Accuracy / Recovery | 80 - 115%[3][11] |
| Precision (Repeatability, %RSD) | < 10%[3][5] |
Workflow Visualization
Caption: Experimental workflow from sample preparation to final quantification of this compound.
References
- 1. iscientific.org [iscientific.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of limonene in volatile oil from citrus peel by gas chromatography [journal03.magtech.org.cn]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 11. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for Isolimonene in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolimonene, a chiral monoterpene, presents a valuable and underutilized scaffold for the synthesis of complex chiral molecules. As an isomer of the more commonly used limonene, this compound offers a distinct arrangement of reactive functional groups—an endocyclic and an exocyclic double bond—emanating from a chiral cyclohexene (B86901) core. This unique structural feature makes it an attractive starting material for the development of novel chiral ligands, auxiliaries, and synthons for asymmetric catalysis and the synthesis of enantiomerically pure pharmaceuticals.
These application notes provide an overview of the potential of (+)-trans-isolimonene as a chiral building block in organic synthesis. While extensive literature on this compound's direct applications is not as abundant as for its isomer, limonene, this document outlines plausible synthetic strategies and detailed protocols based on the known reactivity of terpenes and related chiral molecules.
Physicochemical Properties and Data
A thorough understanding of the physical and chemical properties of the starting material is crucial for its effective use in synthesis. The properties of (1R)-(+)-trans-Isolimonene are summarized below for easy reference.
| Property | Value | Reference |
| Synonyms | (+)-p-Mentha-2,8-diene, (3R,6R)-3-Isopropenyl-6-methylcyclohexene | |
| CAS Number | 5113-87-1 | |
| Molecular Formula | C₁₀H₁₆ | |
| Molecular Weight | 136.23 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 165-166 °C | |
| Density | 0.83 g/mL at 20 °C | |
| Optical Activity | [α]20/D +212° (c = 10% in ethanol) | |
| Refractive Index | n20/D 1.47 |
Proposed Synthetic Applications and Protocols
The strategic functionalization of this compound's double bonds can lead to a variety of chiral intermediates. Below are proposed applications and detailed experimental protocols for the use of (+)-trans-isolimonene as a chiral building block.
Synthesis of Chiral Diols via Asymmetric Dihydroxylation
The selective dihydroxylation of the double bonds of this compound can furnish valuable chiral diols, which are precursors to chiral ligands and other complex molecules. The endocyclic double bond is generally more sterically hindered, allowing for potential regioselective reactions.
Workflow for Asymmetric Dihydroxylation of (+)-trans-Isolimonene
Caption: Asymmetric dihydroxylation of (+)-trans-isolimonene.
Experimental Protocol: Asymmetric Dihydroxylation of the Exocyclic Double Bond
-
To a stirred solution of AD-mix-β (1.4 g per 1 mmol of olefin) in tert-butanol (B103910) (5 mL) and water (5 mL) at 0 °C, add (+)-trans-isolimonene (1 mmol).
-
Stir the reaction mixture vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and warm the mixture to room temperature, stirring for an additional hour.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the chiral diol.
Expected Quantitative Data (Hypothetical)
| Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2R)-1-( (R)-4-methylcyclohex-2-en-1-yl)ethane-1,2-diol | 85-95 | >95 |
Synthesis of Chiral Amino Alcohols
Chiral amino alcohols are privileged structures in asymmetric catalysis, serving as ligands for a variety of metal-catalyzed reactions. A potential route to these compounds from this compound involves an initial epoxidation followed by nucleophilic ring-opening with an amine.
Workflow for the Synthesis of a Chiral Amino Alcohol
Caption: Synthesis of a chiral amino alcohol from (+)-trans-isolimonene.
Experimental Protocol: Epoxidation and Aminolysis
Step 1: Epoxidation
-
Dissolve (+)-trans-isolimonene (10 mmol) in dichloromethane (B109758) (DCM, 50 mL) and cool to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 12 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude epoxide, which can be used in the next step without further purification.
Step 2: Ring-Opening with an Amine
-
To a solution of the crude epoxide (10 mmol) in acetonitrile (B52724) (50 mL), add lithium perchlorate (B79767) (1 mmol) and benzylamine (B48309) (12 mmol).
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the chiral amino alcohol.
Expected Quantitative Data (Hypothetical)
| Product | Overall Yield (%) | Diastereomeric Ratio (dr) |
| Chiral Amino Alcohol | 70-80 | >95:5 |
Application in Asymmetric Catalysis: Synthesis of a Chiral Ligand
The synthesized chiral amino alcohol can be further utilized as a precursor for a chiral ligand, for instance, in a ruthenium-catalyzed transfer hydrogenation reaction.
Workflow for Ligand Application in Asymmetric Transfer Hydrogenation
Caption: Application of an this compound-derived ligand in catalysis.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
-
In a Schlenk flask under an argon atmosphere, dissolve the this compound-derived chiral amino alcohol (0.02 mmol) and [RuCl₂(p-cymene)]₂ (0.005 mmol) in isopropanol (B130326) (5 mL).
-
Stir the mixture at 80 °C for 30 minutes to form the catalyst in situ.
-
Cool the solution to room temperature and add acetophenone (1 mmol).
-
Add a 5:2 mixture of formic acid and triethylamine (B128534) (1 mL) as the hydrogen source.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Analyze the conversion by gas chromatography (GC) and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Expected Quantitative Data (Hypothetical, based on similar limonene-derived ligands)
| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | >95 | 80-90 |
Conclusion
This compound, while less explored than limonene, holds significant potential as a versatile chiral building block in organic synthesis. The protocols and workflows presented here, though based on established reactivity patterns of related terpenes, provide a solid foundation for researchers to begin exploring the unique stereochemical outcomes that may arise from the distinct structural features of the this compound scaffold. Further investigation into the regioselective and stereoselective functionalization of this compound is warranted and promises to unlock new avenues for the synthesis of novel chiral molecules for applications in drug discovery and materials science.
Application Notes and Protocols: Isolimonene as a Potential Biomarker in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. The identification of novel biomarkers is crucial for early diagnosis, monitoring disease progression, and developing effective therapeutic interventions. Isolimonene, a monoterpene found in citrus essential oils, is emerging as a potential biomarker in metabolic studies. While much of the existing research has focused on its isomer, d-limonene, the structural similarities suggest that this compound may share analogous effects on metabolic pathways. These notes provide an overview of the potential applications of this compound as a biomarker, supported by data from studies on d-limonene, and offer detailed protocols for its analysis.
Application Notes
This compound's potential as a biomarker in metabolic studies is predicated on the observed bioactivities of the closely related compound, d-limonene. D-limonene has been shown to favorably modulate several aspects of metabolic syndrome.
Therapeutic Potential:
Dietary supplementation with d-limonene has demonstrated the ability to reverse the adverse effects induced by a high-fat diet.[1] Specifically, it has been observed to restore normal liver and pancreas pathology in animal models.[1] These findings suggest a therapeutic potential for limonene (B3431351) isomers in the management of metabolic syndrome and associated conditions like NAFLD.[1]
Metabolic Regulation:
The metabolism of d-limonene is rapid, with the primary route of elimination being through urine.[2] The metabolites of d-limonene, such as perillic acid and its derivatives, are bioactive and their presence and concentration in biological fluids could serve as indicators of metabolic status. The metabolic switching of d-limonene, where the dose influences the formation of different metabolites, is a key area of investigation.[3] Understanding the metabolic fate of this compound is a critical next step in validating its use as a biomarker.
Quantitative Data Summary
The following table summarizes the effects of d-limonene supplementation on key metabolic parameters in a rat model of metabolic syndrome induced by a high-fat diet and L-NAME treatment. While this data is for d-limonene, it provides a basis for investigating similar effects of this compound.
| Parameter | Control Group | High-Fat Diet + L-NAME Group | High-Fat Diet + L-NAME + 2% d-limonene Group |
| Fasting Blood Glucose (mg/dL) | 85.4 ± 4.2 | 135.2 ± 6.8 | 92.6 ± 4.9 |
| Plasma Insulin (µU/mL) | 10.2 ± 0.8 | 25.8 ± 1.5 | 12.5 ± 0.9 |
| Serum Triglycerides (mg/dL) | 78.5 ± 5.1 | 142.3 ± 8.7 | 85.1 ± 6.2 |
| Serum Cholesterol (mg/dL) | 65.2 ± 4.5 | 115.8 ± 7.3 | 72.4 ± 5.1 |
Data adapted from a study on d-limonene in rats and presented here to illustrate potential effects for investigation with this compound.
Experimental Protocols
Sample Preparation from Biological Matrices (Blood and Urine)
This protocol outlines the steps for extracting this compound and its potential metabolites from plasma/serum and urine samples for subsequent analysis.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Vortex mixer
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Organic solvents: Hexane, Ethyl acetate, Methanol (B129727) (HPLC grade)
-
Nitrogen gas evaporator
-
Internal standard (e.g., deuterated limonene)
Protocol:
-
Blood Sample Processing:
-
Collect whole blood in EDTA tubes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Urine Sample Processing:
-
Collect urine samples and store at -80°C until analysis.
-
Prior to extraction, thaw the urine sample and centrifuge at 5000 rpm for 10 minutes to remove particulate matter.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of plasma or urine sample, spiked with the internal standard, onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elute this compound and its metabolites with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for analysis.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in biological samples.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Procedure:
-
Inject 1 µL of the reconstituted sample extract into the GC-MS system.
-
Acquire data in SIM mode, monitoring characteristic ions for this compound and the internal standard.
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways
Limonene has been shown to modulate several signaling pathways that are critical in metabolic regulation and cellular health. The following diagrams illustrate these pathways, which are likely relevant to the action of this compound.
Conclusion
This compound holds promise as a potential biomarker for metabolic studies, although further research is required to delineate its specific roles and metabolic fate. The established effects of its isomer, d-limonene, on metabolic pathways and disease models provide a strong rationale for investigating this compound in a similar context. The protocols and pathway diagrams provided herein offer a foundational framework for researchers to explore the utility of this compound in the ongoing effort to understand and combat metabolic disorders.
References
- 1. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolism of d-limonene (p-mentha-1,8-diene). IV. Isolation and characterization of new metabolites and species differences in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of D-Limonene Metabolites by LC-HRMS: An Exploratory Metabolic Switching Approach in a Mouse Model of Diet-Induced Obesity [mdpi.com]
Application Notes & Protocols: Isolating Isolimonene from Citrus Oils
Introduction
Isolimonene, a monocyclic monoterpene, is an isomer of limonene (B3431351) found in the essential oils of various plants, including citrus species. While present in smaller quantities than its more abundant isomer, limonene, this compound is of significant interest to researchers in flavor, fragrance, and pharmaceutical development due to its unique chemical properties. The isolation and purification of this compound from complex citrus oil matrices are critical for its characterization and subsequent application. These notes provide detailed protocols for established laboratory techniques, including distillation and chromatography, for the successful isolation of high-purity this compound. The methodologies described are broadly applicable to terpene chemistry and can be adapted for similar non-polar compounds.
Overview of Isolation Techniques
The isolation of this compound from citrus oils is typically a multi-step process. First, the crude essential oil is extracted from the citrus peel. Subsequently, purification techniques are employed to separate this compound from other terpenes and components in the oil.
-
Steam Distillation: A primary extraction method used to isolate volatile essential oils from raw plant material. This technique is ideal for temperature-sensitive compounds as it allows for distillation at temperatures below 100°C.[1][2]
-
Fractional Distillation: A purification technique used to separate components of a liquid mixture based on differences in their boiling points.[3] It is particularly effective for separating terpenes in essential oils that have closely related boiling points.[4]
-
Column Chromatography: A highly effective purification method that separates compounds based on their differential adsorption to a stationary phase.[5][6] For non-polar terpenes like this compound, normal-phase chromatography with a silica (B1680970) gel stationary phase is commonly used to achieve very high purity.[4]
-
Supercritical Fluid Extraction (SFE): A modern, green chemistry technique that uses a supercritical fluid, most commonly CO2, as the extraction solvent.[7][8] It offers high selectivity and avoids the use of organic solvents and high temperatures that could lead to thermal degradation.[9]
Quantitative Data Summary
The following table summarizes typical yields and purity levels achieved when isolating the major component of citrus oil, limonene. As an isomer, the purification efficiencies for this compound are expected to be comparable, though its initial concentration in the essential oil is significantly lower.
| Isolation Stage | Technique | Starting Material | Purity (% Limonene) | Yield (% Essential Oil) | Reference |
| Extraction | Hydrodistillation | Sweet Orange Peels (Citrus sinensis) | 92.4% | Not Specified | |
| Extraction | Hydrodistillation | Various Citrus sinensis Cultivars | 93.18% - 99.61% | 0.23% - 5.57% | [10] |
| Extraction | Hydrodistillation | Citrus x limonia Fruits | 57.38% | 0.79% | [11] |
| Purification | Vacuum Fractional Distillation | Orange Essential Oil | 96.7% | Not Specified | |
| Purification | Column Chromatography (Silica Gel) | Partially Purified Limonene | 99.4% | Not Specified | |
| Purification | Column Chromatography (Active Charcoal) | Partially Purified Limonene | 99.9% | Not Specified |
Experimental Protocols and Workflows
This section provides detailed step-by-step protocols for the key techniques used to extract and isolate this compound.
Protocol 1: Extraction of Citrus Oil by Steam Distillation
This protocol describes the initial extraction of the total essential oil from citrus peels.
Workflow: Steam Distillation
References
- 1. researchgate.net [researchgate.net]
- 2. Steam distillation - Wikipedia [en.wikipedia.org]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 8. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 9. Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Chemical and Biological Study of the Essential Oil Isolated from Fruits of Citrus x limonia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Limonene Enantiomers
Introduction
Limonene (B3431351) (C₁₀H₁₆) is a monoterpene that is a major constituent of the essential oils of citrus fruits.[1] It exists as two chiral enantiomers: D-(+)-limonene (also known as (R)-limonene) and L-(-)-limonene (also known as (S)-limonene).[1] These isomers, while chemically similar, can have different biological activities and sensory properties. Therefore, the ability to separate and quantify them is crucial in the fields of food science, pharmaceuticals, and fragrance development. This application note details two primary HPLC methods for the analysis of limonene: a reversed-phase method for quantification and a chiral separation method for the resolution of its enantiomers.
Reversed-Phase HPLC for Quantification of Limonene
This method is suitable for the quantification of total limonene content in a sample, such as a nanoemulsion or essential oil.[1]
Chromatographic Conditions
| Parameter | Value |
| Column | Lichrospher® 250 RP-18 (5 µm) |
| Mobile Phase | Methanol (B129727):Water (90:10, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 213 nm |
| Run Time | 15 minutes |
Experimental Protocol
Sample Preparation
-
Standard Preparation: Prepare a stock solution of D-limonene standard in methanol. From the stock solution, prepare a series of standard solutions with concentrations ranging from 10 to 50 µg/mL.[1][2]
-
Sample Preparation: For nanoemulsions containing essential oils, accurately weigh a sample and dilute it with methanol to a concentration within the calibration range.[1] For other matrices, perform a suitable extraction (e.g., with hexane (B92381) or dichloromethane) followed by dilution.[3]
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column blockage.[3]
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and sample.
-
Record the chromatograms and integrate the peak area for limonene.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of limonene in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following table summarizes the performance of a validated reversed-phase HPLC method for limonene quantification in nanoemulsions.[1]
| Parameter | Result |
| Linearity (R²) | 0.9978 |
| Precision (RSD%) | 0.6412 (intra-day) |
| Accuracy (Recovery %) | 83.5 - 92% |
| Retention Time | ~3.7 minutes (can vary based on system)[4] |
Chiral HPLC for Separation of Limonene Enantiomers
The separation of D- and L-limonene requires a chiral stationary phase. Cyclodextrin-based columns are commonly used for this purpose. While the search results focus more on Gas Chromatography (GC) for chiral separation of limonene[5][6][7], the principles can be applied to HPLC with appropriate chiral stationary phases. Polysaccharide-based chiral stationary phases are also effective for separating enantiomers of similar compounds.[8]
Chromatographic Conditions
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based or Polysaccharide-based) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) |
| Flow Rate | 1.0 mL/min (typical, may require optimization) |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm[2] |
| Column Temperature | 35°C (can be optimized)[2] |
Experimental Protocol
Sample Preparation
-
Standard Preparation: Prepare individual standards of D-limonene and L-limonene, as well as a racemic mixture, in the mobile phase.
-
Sample Preparation: Dilute the sample containing the limonene enantiomers in the mobile phase. Ensure the concentration is appropriate for UV detection.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
HPLC Analysis
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the individual standards to determine their retention times.
-
Inject the racemic mixture to confirm the separation of the two enantiomers.
-
Inject the prepared sample.
-
Identify the peaks corresponding to D- and L-limonene based on their retention times.
-
Quantify the amount of each enantiomer by comparing the peak areas to those of the standards.
Data Presentation
The following table provides an example of expected results for a successful chiral separation of limonene enantiomers.
| Compound | Retention Time (min) | Resolution (Rs) |
| L-(-)-limonene | (Example) 14.8 | > 1.5 |
| D-(+)-limonene | (Example) 15.3 |
Note: The exact retention times and resolution will depend on the specific chiral column and mobile phase composition used.
Visualizations
Caption: Experimental workflow for HPLC analysis of isolimonene.
Caption: Logical relationship in chiral separation of limonene enantiomers.
References
Troubleshooting & Optimization
Technical Support Center: Isolimonene Stability and Degradation under UV Light
This technical support center provides guidance for researchers, scientists, and drug development professionals working with isolimonene. It addresses potential issues related to its stability under UV light and offers troubleshooting for experimental setups.
Disclaimer: Direct experimental data on the photodegradation of this compound is limited in publicly available literature. The following guidance is based on the known behavior of the isomeric compound d-limonene, general principles of terpene photochemistry, and established protocols for photostability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound (p-Mentha-2,8-diene) is a monoterpene, an isomer of limonene. Like many terpenes, its structure, containing double bonds, makes it susceptible to degradation upon exposure to ultraviolet (UV) light. This degradation can lead to a loss of the compound's desired properties and the formation of unknown impurities, which is a critical consideration in research and drug development.
Q2: What are the likely degradation products of this compound under UV irradiation?
Based on studies of the related compound d-limonene, UV irradiation in the presence of air and water can lead to a variety of oxidation products. The synergistic effect of UV light, oxygen, and water can facilitate the transformation of the terpene structure into oxides, hydroperoxides, and other oxygenated derivatives.[1] For this compound, one could anticipate the formation of corresponding oxides at the double bond positions, as well as alcohols and ketones.
Q3: What analytical methods are recommended for monitoring this compound degradation?
A combination of chromatographic and spectroscopic methods is ideal for analyzing the degradation of this compound and identifying its byproducts.[2]
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the remaining this compound and profiling the degradation products. A reversed-phase C18 column is often a good starting point.[3]
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Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatile nature of terpenes, GC-MS is highly effective for separating and identifying degradation products by comparing their mass spectra to libraries.[2]
Q4: How can I minimize the photodegradation of this compound during my experiments?
To reduce unwanted degradation, it is crucial to protect this compound from light.[4]
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Storage: Keep stock solutions and samples in amber vials or wrapped in aluminum foil and store them in a cool, dark place.[3][4]
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Handling: When working with this compound, perform experiments in a dimly lit area or under amber or red light conditions.[3]
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Controls: Always include a "dark control" sample that is handled identically to the test samples but is protected from light throughout the experiment. This will help you differentiate between photodegradation and other forms of degradation.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in bioassays. | Photodegradation of this compound is leading to variable concentrations of the active compound. | 1. Strictly adhere to light-protection protocols (use amber vials, wrap containers in foil). 2. Prepare fresh this compound solutions for each experiment. 3. Include a "dark control" sample to use as a baseline.[3] |
| Appearance of unexpected peaks in HPLC/GC analysis. | Formation of degradation products due to UV exposure. | 1. Confirm the identity of the new peaks using mass spectrometry (LC-MS or GC-MS). 2. Compare the chromatograms of the UV-exposed sample with the dark control to confirm the peaks are from photodegradation. |
| Low recovery of this compound in samples. | This compound is highly volatile, leading to loss during sample preparation and handling.[4] | 1. Keep samples and solvents chilled. 2. Minimize the exposure of samples to air. 3. If using headspace analysis for GC, consider optimizing parameters or using an alternative injection method like liquid injection or SPME.[4] |
| No degradation observed after UV exposure. | The UV dose might be insufficient, or the experimental conditions are not conducive to degradation. | 1. Ensure the UV lamp has the appropriate wavelength and intensity for your experiment. 2. Confirm that the sample is being directly exposed to the UV light. 3. Consider the presence of oxygen and a solvent like water, which can accelerate the degradation of related terpenes.[1] |
Quantitative Data Summary
| UV Exposure Time (hours) | This compound Remaining (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0 (Dark Control) | 99.8 | 0.1 | 0.1 |
| 2 | 85.2 | 8.5 | 4.1 |
| 4 | 71.5 | 15.3 | 8.9 |
| 8 | 55.1 | 25.8 | 14.3 |
| 24 | 20.7 | 40.2 | 25.1 |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a degradation pathway.
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Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
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Prepare two sets of samples: "Exposed" and "Dark Control."
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The "Dark Control" samples should be wrapped completely in aluminum foil.
-
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UV Exposure:
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Place the "Exposed" samples in a photostability chamber equipped with a UV lamp.
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Expose the samples to a controlled dose of UV radiation. A common starting point is an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m².[5][6]
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Place the "Dark Control" samples in the same chamber to ensure identical temperature conditions.
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Sample Analysis:
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At predetermined time points, withdraw aliquots from both "Exposed" and "Dark Control" samples.
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Analyze the samples using a stability-indicating analytical method, such as HPLC-UV or GC-MS.
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Protocol 2: Analysis of this compound and its Photodegradation Products by HPLC-UV
This is a general method that may require optimization for your specific instrumentation and experimental conditions.[3]
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
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Example Gradient: Start at 70% A, decrease to 30% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detector Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined empirically, but a starting point could be around 210 nm).
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Analysis: Compare the chromatograms of the exposed and dark control samples to assess the extent of degradation and the formation of any byproducts.
Visualizations
Caption: Workflow for a forced photodegradation study of this compound.
Caption: A plausible degradation pathway for this compound under UV light.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Degradation of Toluene, Butyl Acetate and Limonene under UV and Visible Light with Titanium Dioxide-Graphene Oxide as Photocatalyst [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Photodegradation products of methylprednisolone suleptanate in aqueous solution--evidence of a bicyclo[3.1.0]hex-3-en-2-one intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Isolimonene from Terpene Mixtures
Welcome to the technical support center for the purification of isolimonene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the challenges encountered during the purification of this compound from complex terpene mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from terpene mixtures?
A1: The main challenges in purifying this compound stem from its chemical similarity to other monoterpenes commonly found in essential oils. These challenges include:
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Close Boiling Points: Many terpene isomers and related monoterpenes have boiling points very close to that of this compound (165-166 °C), making separation by fractional distillation difficult.[1][2]
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Co-elution in Chromatography: Due to similar polarities, this compound can co-elute with other non-polar terpenes in both normal-phase and reverse-phase chromatography, leading to incomplete separation.
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Thermal Degradation: Terpenes can be sensitive to high temperatures, and prolonged exposure to heat during distillation can lead to isomerization or degradation of this compound.[3]
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Low Concentration: this compound may be a minor component in some essential oils, making its isolation in high purity and yield challenging.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Gas Chromatography (GC) is the most common and effective method for assessing the purity of volatile compounds like this compound.
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Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is excellent for quantifying the percentage purity of this compound by comparing the peak area of this compound to the total peak area of all components in the sample.[4][5][6]
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Gas Chromatography-Mass Spectrometry (GC-MS): This method is used for both qualitative and quantitative analysis. It helps in identifying the impurities present in the sample by comparing their mass spectra to library data.[7][8]
Q3: Is crystallization a viable method for purifying this compound?
A3: Crystallization is a potential but challenging method for purifying non-polar compounds like this compound. The success of crystallization depends on finding a suitable solvent or solvent system in which this compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[9][10] Given the liquid nature of this compound at room temperature, low-temperature crystallization would be necessary. This technique is generally less common for terpene purification compared to distillation and chromatography.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from other terpenes.
| Possible Cause | Troubleshooting Steps |
| Close boiling points of impurities. | Increase the efficiency of the distillation column by using a longer packed column (e.g., Vigreux or Raschig rings). Optimize the reflux ratio; a higher reflux ratio can improve separation but will increase distillation time. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow, steady distillation rate is crucial for separating components with close boiling points.[11] |
| Fluctuations in heat supply. | Use a stable heating source, such as a heating mantle with a temperature controller, to ensure consistent boiling. |
| Inadequate insulation of the column. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
| Operating at atmospheric pressure. | For terpenes with high boiling points, consider vacuum fractional distillation to lower the boiling points and reduce the risk of thermal degradation.[2][11][12][13] |
Problem: The compound appears to be degrading or isomerizing.
| Possible Cause | Troubleshooting Steps |
| Excessive pot temperature. | Use vacuum distillation to lower the required temperature.[13] Ensure the heating mantle is not set to an excessively high temperature. |
| Prolonged heating time. | Plan the distillation to be as efficient as possible to minimize the time the terpene mixture is exposed to high temperatures. |
| Presence of acidic or basic impurities. | Neutralize the crude terpene mixture before distillation by washing with a dilute sodium bicarbonate solution and then with water, followed by drying with an anhydrous salt (e.g., MgSO₄). |
Preparative Column Chromatography
Problem: Co-elution of this compound with other non-polar terpenes.
| Possible Cause | Troubleshooting Steps |
| Inappropriate stationary phase. | For non-polar compounds like terpenes, normal-phase chromatography on silica (B1680970) gel or alumina (B75360) is common. If co-elution occurs, consider using a different stationary phase. Silver nitrate-impregnated silica gel can be effective for separating unsaturated hydrocarbons based on the degree of unsaturation. |
| Incorrect mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) first. For normal-phase chromatography, a very non-polar eluent (e.g., hexane (B92381) or pentane) with a small amount of a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a gradient elution can improve separation. |
| Column overloading. | Reduce the amount of sample loaded onto the column. Overloading leads to broad peaks and poor resolution. |
| Poor column packing. | Ensure the column is packed uniformly to prevent channeling, which leads to poor separation. |
Problem: Low recovery of this compound from the column.
| Possible Cause | Troubleshooting Steps |
| Irreversible adsorption to the stationary phase. | If using silica gel, which can be slightly acidic, acid-sensitive terpenes might degrade or irreversibly adsorb. Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent.[11] Alternatively, use a more inert stationary phase like alumina. |
| Eluent is not polar enough to elute the compound. | If this compound is not eluting, gradually increase the polarity of the mobile phase. |
| Evaporation of the volatile compound during collection. | Collect fractions in cooled vials and cover them immediately to minimize evaporative losses. |
Data Presentation
Table 1: Boiling Points of Common Monoterpenes
This table provides the boiling points of common monoterpenes that may be present in terpene mixtures containing this compound. This data is crucial for planning fractional distillation separations.
| Terpene | Boiling Point (°C) at atmospheric pressure |
| α-Pinene | 155-156 |
| β-Pinene | 166 |
| Myrcene | 166-168[1] |
| Limonene | 176[14][15] |
| This compound | 165-166 [1][2] |
| γ-Terpinene | 183 |
| Terpinolene | 184-185 |
| Linalool | 198[1][15] |
| β-Caryophyllene | 119[1] |
| Humulene | 107[14][15] |
Table 2: Purity and Yield Data for Terpene Purification (Illustrative)
Since specific quantitative data for this compound purification is scarce in publicly available literature, this table provides illustrative data based on the purification of similar terpenes from essential oils to give researchers an idea of expected outcomes.
| Purification Method | Starting Material | Target Terpene | Achieved Purity (%) | Yield (%) | Reference |
| Vacuum Fractional Distillation | Lemon Essential Oil | Limonene | 80.0 | 30.0 (terpene fraction) | [12] |
| Preparative GC | Essential Oil | Various Terpenes | >95 | Variable | [10] |
| Preparative HPLC | Essential Oil | Various Terpenes | >98 | Variable | [5] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
This protocol is a general guideline and should be optimized based on the specific composition of the terpene mixture.
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Apparatus Setup:
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Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., 30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.
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Connect the apparatus to a vacuum pump with a vacuum trap and a manometer.
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Sample Preparation:
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Place the crude terpene mixture into the round-bottom flask along with boiling chips or a magnetic stir bar.
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Distillation Process:
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Slowly and carefully apply vacuum to the system, aiming for a pressure of 10-20 mmHg.
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Begin heating the distillation flask gently.
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Collect a forerun fraction containing the most volatile terpenes (e.g., pinenes) at a lower temperature.
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Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound at the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point of 165-166 °C.
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Monitor the temperature closely. A stable temperature during the collection of a fraction indicates the distillation of a pure compound.
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Collect fractions until the temperature begins to rise again, indicating the start of the distillation of higher-boiling terpenes.
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Analysis:
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Analyze all collected fractions by GC-FID or GC-MS to determine the purity of this compound.
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Combine fractions with the desired purity.
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Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines a general approach for purifying this compound using preparative HPLC.
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Method Development (Analytical Scale):
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Using an analytical HPLC with a C18 column, develop a separation method for the terpene mixture.
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Test different mobile phase compositions of acetonitrile (B52724) and water or methanol (B129727) and water in an isocratic or gradient elution.
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Determine the retention time of this compound and ensure it is well-separated from other components.
-
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Scale-up to Preparative HPLC:
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Use a preparative HPLC system with a larger C18 column.
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Adjust the flow rate and injection volume according to the column dimensions.
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Prepare a concentrated solution of the terpene mixture in the initial mobile phase solvent.
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Purification:
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Inject the sample onto the preparative column.
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Run the HPLC method developed in the analytical scale.
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Collect fractions as they elute from the column, paying close attention to the expected retention time of this compound.
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Post-Purification:
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Analyze the collected fractions by analytical HPLC or GC-FID to confirm purity.
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Combine the pure fractions.
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Remove the mobile phase solvents by rotary evaporation. If water is present, lyophilization or extraction with a volatile organic solvent followed by evaporation may be necessary.
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Visualizations
Caption: Workflow for this compound Purification by Fractional Distillation.
Caption: Troubleshooting Co-elution in Column Chromatography.
References
- 1. Terpene Boiling Points and Temperature — True Labs for Cannabis [truelabscannabis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US20200001201A1 - Resinous compound crystallization using non-polar solvent sequence - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. thepressclub.co [thepressclub.co]
- 15. finestlabs.com [finestlabs.com]
Optimizing the yield of Isolimonene in chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chemical synthesis of isolimonene. Our goal is to help you optimize your experimental protocols for higher yields and purity.
Troubleshooting Guide
This guide addresses common problems encountered during this compound synthesis in a question-and-answer format, offering actionable solutions.
Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield in this compound synthesis is a frequent issue, often stemming from suboptimal reaction conditions or catalyst selection. Here are the primary factors to investigate:
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Suboptimal Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of the starting material. Conversely, if the temperature is too high, it can promote the formation of more thermodynamically stable isomers like terpinolene (B10128) and p-cymene, thus reducing the this compound yield. It is crucial to empirically determine the optimal temperature for your specific catalyst and setup.
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Incorrect Reaction Time: The isomerization of limonene (B3431351) or α-pinene to this compound is a time-dependent process. This compound itself is an intermediate that can further react to form other terpenes. Therefore, monitoring the reaction progress over time using techniques like Gas Chromatography (GC) is essential to identify the point of maximum this compound concentration before it begins to decrease due to subsequent reactions.
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Inefficient Catalyst: The choice of catalyst and its concentration are paramount. Both Brønsted and Lewis acids can catalyze the isomerization, but their strength and type will significantly impact the product distribution. For instance, strong acids may lead to a higher degree of over-isomerization and by-product formation. Experimenting with different acid catalysts, such as zeolites (e.g., Ti-SBA-15, Ti-MCM-41) or orthotitanic acid, and optimizing the catalyst loading is recommended.[1][2][3]
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Presence of Water: Water in the reaction mixture can lead to the formation of hydration by-products, such as limonene diol, which consumes the starting material and reduces the yield of the desired this compound.[4] Ensure that all reactants and solvents are anhydrous.
Question: I am observing a significant amount of side products, particularly terpinolene and p-cymene. How can I improve the selectivity towards this compound?
Answer: Poor selectivity is a common challenge due to the complex nature of terpene isomerization. The formation of a mixture of isomers is often observed.[1][2] To enhance selectivity for this compound, consider the following:
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Catalyst Selection: The acidity of the catalyst plays a crucial role in selectivity. Milder acid catalysts may favor the formation of the initial kinetic product, which can be this compound, over the more thermodynamically stable products. Heterogeneous catalysts can also offer better selectivity due to shape-selective constraints within their porous structures.
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Reaction Conditions Optimization: As with yield, temperature and reaction time are critical for selectivity. Lowering the temperature and shortening the reaction time can help to kinetically trap the reaction at the this compound stage before it proceeds to form other isomers. A systematic optimization of these parameters is necessary.
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Use of a Buffer: In some cases, the addition of a buffer, such as an alkali metal salt of a weak acid (e.g., sodium acetate), can help to control the acidity of the reaction medium and improve the selectivity towards a specific isomer like terpinolene, a principle that could be adapted for this compound.[3]
Question: I am having difficulty purifying this compound from the reaction mixture due to the presence of other isomers with similar boiling points. What purification strategies are effective?
Answer: The separation of terpene isomers is notoriously difficult due to their similar physical properties. Effective purification requires high-resolution techniques:
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Fractional Distillation: While challenging, fractional distillation under reduced pressure can be used to separate isomers with slightly different boiling points. A column with a high number of theoretical plates (e.g., a Vigreux column) is recommended for better separation.[1]
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Column Chromatography: Preparative column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel or activated charcoal) and a non-polar eluent system can be an effective method for isolating this compound from other isomers.[1] Careful selection of the mobile phase is critical to achieve good separation.
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Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples of this compound, preparative GC is a powerful technique, although it is typically limited to smaller scales.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials for the chemical synthesis of this compound are other monoterpenes, primarily (+)-limonene, which is abundant in citrus fruit peels, and α-pinene, a major component of turpentine.[2][5][6] Limonene itself can also be synthesized via the thermal dimerization of isoprene.[7]
Q2: What type of reaction is typically used to produce this compound?
A2: this compound is typically produced through the acid-catalyzed isomerization of either limonene or α-pinene.[2][6] This reaction involves the rearrangement of the carbon skeleton and/or the position of the double bonds within the molecule.
Q3: What are the key reaction parameters that need to be controlled to optimize the yield of this compound?
A3: The key parameters to control are:
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Temperature: Influences reaction rate and selectivity.
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Reaction Time: Determines the extent of conversion and the formation of subsequent isomerization products.
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Catalyst Type and Concentration: The nature and amount of the acid catalyst dictate the reaction pathway and efficiency.
Q4: What are the major side products to expect in this compound synthesis?
A4: The major side products are typically other terpene isomers such as terpinolene, α-terpinene, γ-terpinene, and the aromatic compound p-cymene.[1][2] Dehydration and polymerization products can also form, particularly under harsh acidic conditions or at elevated temperatures.
Q5: How can I monitor the progress of my this compound synthesis reaction?
A5: The most effective way to monitor the reaction progress is by taking aliquots from the reaction mixture at different time points and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to quantify the amount of starting material consumed and the amount of this compound and other products formed over time.
Data Presentation
Table 1: Influence of Reaction Conditions on Limonene Isomerization
| Catalyst | Temperature (°C) | Reaction Time (min) | Key Products Observed | Reference |
| Ti-SBA-15 | 160 | 180 | Terpinolene, α-terpinene, γ-terpinene, p-cymene | [1] |
| Ti-MCM-41 | 160 | Variable | Terpinolene, α-terpinene, γ-terpinene, p-cymene | [2] |
| Orthotitanic Acid | 100 - 140 | 60 - 1290 | Terpinolene, γ-terpinene | [3] |
| Zeolite-containing Kaolin | 160 | N/A | Terpinolene | [8][9] |
| Silica-supported ZnO | 325 | N/A | p-Cymene (from limonene) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Isomerization of Limonene
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Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent (e.g., toluene).
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Reactant Addition: Add the starting material, (+)-limonene, to the flask.
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Catalyst Addition: Introduce the acid catalyst (e.g., Ti-SBA-15, 5-15 wt% relative to limonene) to the reaction mixture.[1]
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Reaction Execution: Heat the mixture to the desired temperature (e.g., 140-160°C) with constant stirring.[1]
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Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture, quench them (e.g., with a mild base if a homogeneous acid catalyst is used), and analyze by GC to monitor the formation of this compound and other products.
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Work-up: Once the optimal yield of this compound is reached (as determined by GC analysis), cool the reaction mixture to room temperature. If a heterogeneous catalyst was used, filter it off. If a homogeneous acid catalyst was used, neutralize it with a suitable base and perform an aqueous work-up.
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Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product containing this compound and other isomers using fractional distillation under vacuum or column chromatography.
Visualizations
Caption: Isomerization pathways from limonene to this compound and other terpenes.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. US4551570A - Process for the isomerization of limonene to terpinolene - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. Ti3C2 MXenes-based catalysts for the process of α-pinene isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN104557413A - Limonene synthesis method - Google Patents [patents.google.com]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. cjm.ichem.md [cjm.ichem.md]
Technical Support Center: Isolimonene Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the oxidation of Isolimonene during storage and handling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments. As there is limited direct research on the oxidation of this compound specifically, the information provided is based on established principles of terpene chemistry, particularly the well-studied autoxidation of its isomer, limonene.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has developed a slight yellow tint and an off-odor. What is the likely cause?
A1: The development of a yellow color and a change in odor are classic indicators of terpene oxidation. When exposed to oxygen, light, and/or elevated temperatures, this compound, like other unsaturated terpenes, can undergo autoxidation.[1] This process involves a free-radical chain reaction that leads to the formation of various oxygenated derivatives, such as hydroperoxides, alcohols, ketones, and epoxides, which can alter the physical and chemical properties of the sample.[2]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The primary factors that promote the degradation of unsaturated organic compounds like this compound are:
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Oxygen: As a reactant in the oxidation process, the presence of atmospheric oxygen is the main driver of degradation.[1]
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Light: UV and visible light can provide the energy to initiate the formation of free radicals, starting the oxidation chain reaction.[2]
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Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation. A general rule of thumb is that for every 10°C increase in temperature, the rate of reaction can double.[2]
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Presence of Metal Ions: Certain metal ions can act as catalysts, accelerating the decomposition of hydroperoxides into more reactive radicals.
Q3: What are the ideal storage conditions for neat (undiluted) this compound?
A3: To minimize degradation, neat this compound should be stored under the following conditions:
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Temperature: For long-term storage, it is recommended to store this compound at refrigerated temperatures (2-8°C) or frozen (-20°C).
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Atmosphere: To prevent contact with oxygen, it is best to store this compound under an inert atmosphere, such as nitrogen or argon.
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Light: The compound should be protected from light by using amber glass vials or by storing it in a dark location.[3]
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Container: Use a tightly sealed container to prevent exposure to air and moisture.
Q4: How should I handle this compound solutions to maintain their stability?
A4: this compound in solution can be more susceptible to degradation. To ensure the stability of your solutions:
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Solvent Choice: Use high-purity, peroxide-free solvents. It is advisable to degas the solvent to remove dissolved oxygen before preparing the solution.
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Concentration: Prepare solutions at the desired concentration for your experiment immediately before use whenever possible.
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Storage of Stock Solutions: If stock solutions need to be stored, they should be kept at -20°C or below, protected from light, and preferably under an inert atmosphere.
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Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated warming and cooling, which can accelerate degradation.
Q5: Can I use antioxidants to prevent the oxidation of this compound?
A5: Yes, adding an antioxidant is an effective strategy to inhibit oxidation. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) or natural antioxidants such as alpha-tocopherol (B171835) (Vitamin E) are commonly used to stabilize terpenes. These molecules act as radical scavengers, interrupting the oxidation chain reaction. The choice of antioxidant and its concentration will depend on the specific application and compatibility with downstream experimental procedures.
Troubleshooting Guide
| Observed Issue | Probable Cause | Recommended Solution |
| Appearance of new peaks in HPLC or GC analysis of an aged sample. | Chemical degradation of this compound. | Confirm the identity of the new peaks using mass spectrometry (MS). Review storage and handling procedures to minimize exposure to oxygen, light, and heat. Ensure the use of high-purity, peroxide-free solvents. |
| Decreased potency or altered biological activity of the this compound sample. | Degradation of the active compound. | Re-evaluate your storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. Perform a stability study to determine the rate of degradation under your specific storage conditions. |
| Inconsistent experimental results between different batches or over time. | Variability in the purity of the this compound sample due to degradation. | Implement a quality control check (e.g., HPLC or GC analysis) on your this compound stock before initiating a new set of experiments. Consider adding an antioxidant to your stock solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to test the stability-indicating capability of an analytical method.[4]
1. Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity solvent for this compound (e.g., ethanol (B145695) or acetonitrile)
-
HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified time. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it using a validated HPLC or GC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol outlines a method to compare the effectiveness of different antioxidants in preventing this compound oxidation.
1. Materials:
-
This compound
-
Antioxidants to be tested (e.g., BHT, alpha-tocopherol)
-
High-purity solvent
-
HPLC or GC system
2. Procedure:
-
Sample Preparation: Prepare a series of this compound solutions in the chosen solvent. To each solution, add a different antioxidant at a specified concentration (e.g., 0.01%, 0.1% w/w). Include a control sample with no antioxidant.
-
Accelerated Stability Study: Store the prepared samples under accelerated storage conditions (e.g., 40°C/75% RH, exposure to light) for a defined period (e.g., 1, 2, 4 weeks).
-
Analysis: At regular intervals, analyze the samples by HPLC or GC to quantify the remaining concentration of this compound.
-
Data Evaluation: Plot the concentration of this compound over time for each condition. The antioxidant that results in the slowest rate of degradation is the most effective under the tested conditions.
Quantitative Data Summary
The following table summarizes hypothetical data from an accelerated stability study to illustrate how to present quantitative results. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
| Storage Condition | Antioxidant (0.1% w/w) | This compound Remaining after 4 Weeks (%) | Appearance of Degradation Products (Peak Area %) |
| 40°C, Dark | None (Control) | 75 | 25 |
| 40°C, Dark | BHT | 95 | 5 |
| 40°C, Dark | Alpha-tocopherol | 92 | 8 |
| 25°C, UV Light | None (Control) | 60 | 40 |
| 25°C, UV Light | BHT | 88 | 12 |
| 25°C, UV Light | Alpha-tocopherol | 85 | 15 |
Visualizations
Caption: Logical workflow for preventing this compound oxidation.
Caption: Inferred autoxidation pathway of this compound.
References
Troubleshooting co-elution issues in GC-MS analysis of Isolimonene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the GC-MS analysis of Isolimonene and its isomers.
Frequently Asked Questions (FAQs)
Q1: My GC-MS chromatogram shows a single, symmetrical peak, but I suspect co-elution of this compound and Limonene. How can I confirm this?
A1: Even with a symmetrical peak shape, co-elution can be occurring.[1] You can investigate this by closely examining the mass spectral data across the peak. If the mass spectra at the beginning, apex, and end of the peak are not identical, it is highly likely that multiple components are co-eluting.[1] A changing ratio of characteristic ions across the peak is a strong indicator of co-elution. For instance, you can monitor the ion ratios for specific fragments of this compound and Limonene.
Q2: What are the primary GC parameters I should adjust to resolve the co-elution of this compound and Limonene?
A2: The primary parameters to optimize for resolving isomeric compounds like this compound and Limonene are the oven temperature program, the carrier gas flow rate, and the choice of the GC column.[2][3][4][5] Modifying these can significantly impact the separation.
Q3: How does the oven temperature program affect the separation of isomers?
A3: The temperature program, including the initial temperature, ramp rate, and final temperature, is a critical factor.[6][7]
-
Lowering the initial temperature: Starting at a lower initial oven temperature can improve the resolution of early-eluting compounds.[3][8]
-
Slowing the ramp rate: A slower temperature ramp increases the interaction of the analytes with the stationary phase, which often enhances the separation of closely eluting isomers like this compound and Limonene.[3][9]
-
Isothermal holds: Introducing an isothermal hold at a temperature where the critical pair (this compound/Limonene) is eluting can also improve resolution.[3]
Q4: What is the effect of the carrier gas flow rate on peak resolution?
A4: The carrier gas flow rate influences both retention time and peak width.[2][10] While increasing the flow rate can lead to narrower peaks and shorter analysis times, it can also decrease the separation between peaks.[2][4][10] It is crucial to operate at an optimal flow rate to achieve the best balance between analysis time and resolution. For helium, this is typically around 20-22 cm/sec.[4]
Q5: Which type of GC column is best suited for separating this compound and its isomers?
A5: For separating chiral isomers like the enantiomers of limonene, a chiral column is highly recommended.[11][12][13][14] Columns with cyclodextrin-based stationary phases, such as beta-cyclodextrin (B164692) derivatives, are particularly effective for this purpose.[11][12][15] For general terpene analysis where isomers are present, a mid-polarity column, such as one with a cyanopropylphenyl dimethyl polysiloxane phase, can also provide good selectivity.[16][17] In some complex matrices, two-dimensional GC (GCxGC) with two different column chemistries can provide superior separation.[18]
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of this compound and Limonene
This guide provides a systematic approach to troubleshooting and resolving co-elution issues between this compound and its isomers.
Step 1: Methodical Parameter Optimization
When adjusting parameters, it is crucial to change only one variable at a time to clearly understand its effect on the separation.
dot
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. brainly.com [brainly.com]
- 11. academic.oup.com [academic.oup.com]
- 12. gcms.cz [gcms.cz]
- 13. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Faster GC Analysis of Medical Cannabis Terpenes with Same 624Sil MS Selectivity [restek.com]
- 17. Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatographic Resolution of Isolimonene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when separating isolimonene and related terpene isomers, such as d- and l-limonene, using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is the resolution of my this compound/limonene (B3431351) enantiomers poor or non-existent?
Poor or no resolution is the most common challenge in separating enantiomers. The primary reasons are related to the choice of column and analytical conditions. Enantiomers have identical physical properties, so they cannot be separated on a standard, non-chiral column.[1] If you see a single, sharp peak for limonene, you are likely using a non-chiral column. If the peaks are broad and overlapping, your analytical parameters need optimization.
Q2: What is the most critical factor for separating enantiomers like (+)-limonene and (-)-limonene?
The single most important factor is the use of a chiral stationary phase (CSP) .[2] Chiral GC columns are designed to interact differently with each enantiomer, causing one to travel through the column faster than the other, which enables their separation. Without a chiral phase, enantiomers will co-elute.
Q3: How do I choose the right chiral GC column?
For volatile chiral compounds like limonene, columns with a stationary phase based on derivatized cyclodextrins are highly effective and widely used.[3][4] Different cyclodextrin (B1172386) derivatives offer unique selectivities.[3] For limonene and other terpenes found in essential oils, β-cyclodextrin phases are a common and effective choice.[5]
Q4: Can I improve resolution without changing my chiral column?
Yes. Once you are using an appropriate chiral column, several other GC parameters can be adjusted to improve resolution:
-
Oven Temperature Program: Lowering the temperature or using a slower temperature ramp rate can significantly improve resolution.[6]
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) is crucial for efficiency.[6]
-
Column Dimensions: Using a longer column or one with a smaller internal diameter can increase efficiency and, therefore, resolution.
-
Sample Concentration: Chiral columns can be easily overloaded. Injecting a smaller, less concentrated sample can prevent peak broadening and improve separation.[7][8]
Q5: My sample is from a complex matrix like an essential oil. How can I reduce interference?
Complex matrices can obscure target peaks and contaminate the chiral column. Multidimensional Gas Chromatography (MDGC) is a powerful technique to address this.[5] In MDGC, a conventional "pre-column" performs an initial separation. A specific fraction (the "heart-cut") containing the analytes of interest is then selectively transferred to the second, chiral column for final separation.[9][10] This prevents unwanted matrix components from reaching and contaminating the sensitive chiral phase.[5]
Troubleshooting Guide
Issue 1: Complete Co-elution of Enantiomers (Single Peak Observed)
| Possible Cause | Recommended Solution |
| Incorrect GC Column | Enantiomers have identical physical properties and require a chiral stationary phase for separation.[2] Verify that you are using a column specifically designed for chiral separations (e.g., a cyclodextrin-based column). Standard columns like a DB-5 or HP-5 will not resolve enantiomers. |
Issue 2: Poor Resolution (Rs < 1.5) Between Enantiomer Peaks
| Possible Cause | Recommended Solution |
| Suboptimal Oven Temperature Program | A fast temperature ramp rate prevents sufficient interaction between the analytes and the chiral stationary phase. Decrease the oven ramp rate. Slower ramps, typically between 1-2°C/min, significantly improve enantiomeric resolution.[6] Also, consider lowering the initial oven temperature (e.g., 40-70°C) to improve focusing at the head of the column.[5][6] |
| Incorrect Carrier Gas Flow Rate / Linear Velocity | The carrier gas flow rate affects both efficiency and analysis time. While higher linear velocities can shorten run times, they may reduce resolution. Optimize the linear velocity for your carrier gas (Helium or Hydrogen). Slower flows often improve the separation of closely eluting enantiomers. |
| Column Overload | Chiral stationary phases have a limited sample capacity. Injecting too much sample leads to broad, asymmetric peaks that merge. Reduce the injection volume or dilute your sample. For essential oils, a 1% (v/v) dilution is a good starting point.[8] |
| Insufficient Column Selectivity | The chosen chiral phase may not be optimal for your specific isomers. Screen different chiral columns. Columns with different cyclodextrin derivatives (e.g., Rt-βDEXsm vs. Rt-βDEXsa) can offer significantly different selectivities for the same compounds.[7][11] |
Issue 3: Split, Tailing, or Fronting Peaks
| Possible Cause | Recommended Solution |
| Improper Column Installation | If the column is not cut cleanly or is installed incorrectly in the inlet or detector, it can create a turbulent flow path. Re-install the column. Ensure a clean, square cut and that the column is inserted to the correct depth as specified by the instrument manufacturer.[8] |
| Contaminated Inlet Liner | Active sites or non-volatile residue in the inlet liner can cause peak tailing. Septum particles can cause peak splitting. Replace the inlet liner and septum. [12][13] |
| Incompatible Injection Solvent | If the solvent is too strong for the initial oven temperature, it can cause the analyte band to spread, resulting in peak fronting. Ensure solvent compatibility or lower the initial oven temperature to better focus the sample at the head of the column.[8] |
Data Presentation
Table 1: Example Chiral Stationary Phases for Limonene Separation
| Stationary Phase | Description | Typical Application Notes |
| Rt-βDEXsm | Derivatized β-cyclodextrin | Provides excellent enantiomeric separation for main terpene constituents like α- and β-pinenes and limonene in citrus and rosemary oils.[7] |
| Rt-βDEXse | Derivatized β-cyclodextrin | Effectively resolves limonene enantiomers and other optical isomers.[14] |
| CP-Chirasil-Dex CB | Chemically bonded cyclodextrin | Combines high selectivity with high inertness for optical isomers; suitable for analyzing most compounds without derivatization. |
| (2,3,6-tri-O-pentyl)-β-cyclodextrin | Derivatized β-cyclodextrin | Used in multidimensional GC to achieve complete separation of limonene enantiomers from essential oil matrices.[5] |
Experimental Protocols
Protocol 1: General Purpose Method for Chiral GC-MS Analysis of Limonene Isomers
This protocol provides a starting point for method development. Optimization will be required based on your specific instrument and sample.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID).
-
Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent chiral column).
-
Sample Preparation: Prepare a 1% (v/v) dilution of the essential oil or sample in a suitable solvent like methylene (B1212753) chloride or hexane.[8]
-
Injection: 1 µL injection volume with a 10:1 split ratio.
-
Inlet Temperature: 220°C.
-
Carrier Gas: Helium or Hydrogen. Set to an optimal linear velocity (e.g., ~40 cm/s for He, though slower may improve resolution).
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: Increase at 2°C/minute to 200°C.[6]
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Detector (MS):
-
Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-350 m/z.
-
Visualizations
Caption: A troubleshooting workflow for improving the resolution of this compound isomers.
Caption: Key factors influencing chromatographic resolution (Rs).
References
- 1. Tuning preparation conditions towards optimized separation performance of thermally polymerized organo-silica monolithic columns in capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scispec.co.th [scispec.co.th]
- 7. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. labcompare.com [labcompare.com]
- 10. agilent.com [agilent.com]
- 11. Chiral Separations 8: Essential oils and fragrance on Rt-βDEXsa [restek.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. gcms.cz [gcms.cz]
Side reactions and byproduct formation in Isolimonene synthesis
Welcome to the Technical Support Center for Isolimonene Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the synthesis of this compound, with a focus on side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most prevalent laboratory method for synthesizing this compound is the acid-catalyzed isomerization of limonene (B3431351). This process involves treating limonene with an acid catalyst to promote the rearrangement of the double bonds within the molecule to form this compound and other isomers.
Q2: What are the primary side reactions and byproducts encountered during the acid-catalyzed isomerization of limonene to this compound?
A2: The acid-catalyzed isomerization of limonene is often not perfectly selective for this compound. The reaction can lead to the formation of several isomeric and dehydrogenated byproducts. The most common byproducts include:
-
Terpinolene: An isomer of limonene with a different double bond arrangement.
-
α-Terpinene: Another structural isomer of limonene.
-
γ-Terpinene: A further isomer of limonene.
-
p-Cymene: An aromatic compound formed through the dehydrogenation of limonene or its isomers.[1][2]
The formation of these byproducts is influenced by reaction conditions such as the type and concentration of the acid catalyst, temperature, and reaction time.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation is key to achieving a high yield and purity of this compound. Here are some strategies:
-
Catalyst Selection: The choice of acid catalyst is critical. Milder acids or solid acid catalysts can offer greater selectivity towards this compound compared to strong mineral acids.
-
Temperature Control: Isomerization reactions are sensitive to temperature. Lowering the reaction temperature can often reduce the rate of side reactions, particularly the dehydrogenation to p-cymene.[1]
-
Reaction Time: Prolonged reaction times can lead to the formation of more thermodynamically stable byproducts like p-cymene. Monitoring the reaction progress using techniques like Gas Chromatography (GC) can help in quenching the reaction at the optimal time to maximize this compound yield.[2]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation and other unwanted side reactions.
Q4: What are the recommended methods for purifying this compound from the reaction mixture?
A4: Due to the presence of structurally similar isomers with close boiling points, the purification of this compound requires efficient separation techniques.
-
Fractional Distillation: This is a primary method for separating this compound from other terpene isomers.[3] Since terpenes can be sensitive to high temperatures, vacuum fractional distillation is often employed to lower the boiling points and prevent thermal degradation.[4]
-
Column Chromatography: For higher purity, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be effective in separating this compound from the other byproducts.[3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound synthesis experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Inactive Catalyst: The acid catalyst may be old, hydrated, or of poor quality. | Use a fresh, anhydrous acid catalyst. Consider using a solid acid catalyst which can be easier to handle and potentially more selective. |
| Suboptimal Temperature: The reaction temperature may be too low for the isomerization to proceed at a reasonable rate. | Gradually increase the reaction temperature while monitoring the reaction progress by GC to find the optimal balance between reaction rate and byproduct formation. | |
| Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time, or it may have been left for too long, leading to the formation of other isomers. | Perform a time-course study by taking aliquots at different time intervals and analyzing them by GC to determine the optimal reaction time for maximum this compound yield. | |
| High Percentage of p-Cymene Byproduct | Excessive Heat: High reaction temperatures favor the dehydrogenation of limonene and its isomers to the more stable aromatic compound, p-cymene.[1] | Reduce the reaction temperature. Use a milder acid catalyst that is less prone to promoting dehydrogenation. |
| Prolonged Reaction Time: Leaving the reaction to run for an extended period can increase the formation of p-cymene.[2] | Monitor the reaction closely and quench it once the desired conversion to this compound is achieved, before significant dehydrogenation occurs. | |
| Presence of Multiple Isomeric Byproducts | Non-selective Catalyst: Strong mineral acids can be less selective and promote the formation of a mixture of terpene isomers. | Experiment with different acid catalysts, including solid acids like zeolites or clays, which can offer shape selectivity and potentially favor the formation of this compound. |
| Thermodynamic Equilibrium: The reaction may have reached thermodynamic equilibrium where a mixture of isomers is present. | Consider strategies to shift the equilibrium, such as removing the desired product as it is formed (if feasible in your reaction setup). | |
| Difficulty in Purifying this compound | Closely Boiling Isomers: The boiling points of this compound and its isomers (terpinolene, α-terpinene, γ-terpinene) are very close, making separation by simple distillation challenging. | Employ fractional distillation with a column that has a high number of theoretical plates.[3] Vacuum distillation is highly recommended to reduce boiling points and prevent degradation.[4] |
| Co-elution in Chromatography: The isomers may have similar polarities, leading to poor separation on a chromatography column. | Optimize the chromatography conditions by trying different solvent systems (eluents) and stationary phases. Gradient elution may be necessary to achieve good separation. |
Experimental Protocols
General Protocol for Acid-Catalyzed Isomerization of Limonene
Disclaimer: This is a general guideline and may need to be optimized for your specific laboratory conditions and desired scale.
Materials:
-
d-Limonene (high purity)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst 15)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a connection for an inert gas line
-
Heating mantle with a temperature controller
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve d-limonene in the anhydrous solvent.
-
Catalyst Addition: Add the acid catalyst to the solution while stirring. The amount of catalyst will depend on the specific catalyst used and should be determined based on literature or preliminary experiments.
-
Reaction: Heat the reaction mixture to the desired temperature with constant stirring. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.
-
Quenching: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product containing this compound and byproducts using vacuum fractional distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical product distributions from the isomerization of limonene under different conditions, as reported in the literature. Note: Exact yields can vary based on specific experimental setups.
| Catalyst | Temperature (°C) | Reaction Time (h) | Limonene Conversion (%) | This compound Yield (%) | Terpinolene Yield (%) | α-Terpinene Yield (%) | γ-Terpinene Yield (%) | p-Cymene Yield (%) | Reference |
| Ti-SBA-15 | 160 | 3 | ~60 | N/A | ~25 | ~20 | ~10 | ~5 | [2] |
| Ti-SBA-15 | 160 | 23 | >95 | N/A | ~5 | ~5 | <5 | >80 | [2] |
| Ti-MCM-41 | 160 | 4 | ~70 | N/A | ~30 | ~15 | ~10 | ~15 | [1] |
| Ti-MCM-41 | 170 | 24 | >95 | N/A | <5 | <5 | <5 | >80 | [1] |
| ZnO/SiO2 | 325 | N/A | 100 | N/A | N/A | N/A | N/A | 100 | [5] |
N/A: Data not available in the cited source.
Visualizations
Caption: Acid-catalyzed isomerization of limonene to this compound and common byproducts.
Caption: A logical workflow for troubleshooting issues in this compound synthesis.
References
Technical Support Center: Purification of Natural Isolimonene Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from natural Isolimonene extracts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity of this compound after Fractional Distillation
| Possible Cause | Solution |
| Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate this compound from impurities with close boiling points.[1] | Use a longer fractionating column (e.g., a Vigreux column) or one with a more efficient packing material to increase the number of theoretical plates.[2] |
| Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.[2] | Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is often recommended. |
| Incorrect Thermometer Placement: If the thermometer bulb is not positioned correctly at the vapor outlet to the condenser, the recorded temperature will not accurately reflect the boiling point of the vapor, leading to improper fraction collection. | Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. |
| Fluctuating Heat Source: Inconsistent heating can disrupt the vapor-liquid equilibrium in the column. | Use a heating mantle with a stirrer or an oil bath to provide stable and uniform heating.[2] |
| Flooding of the Column: Excessive heating can cause a large amount of condensate to flow back down the column, preventing efficient separation.[3] | Reduce the heating rate until the flooding subsides, then gradually increase to an appropriate level.[3] |
Issue 2: Poor Separation of this compound using Column Chromatography
| Possible Cause | Solution |
| Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in either co-elution of all components or the target compound not moving down the column. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column. A common starting point for non-polar compounds like this compound is a non-polar solvent like n-hexane, with gradual increases in a slightly more polar solvent like ethyl acetate.[4] |
| Improperly Packed Column: Cracks, bubbles, or an uneven surface in the silica (B1680970) gel bed can lead to channeling of the solvent and poor separation. | Pack the column carefully using a slurry method to ensure a uniform and tightly packed stationary phase.[5] Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[5] |
| Sample Overload: Applying too much sample to the column can exceed its separation capacity, leading to broad or overlapping bands. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.[5] |
| Sample Applied in a Polar Solvent: Dissolving the sample in a solvent that is too polar can cause it to spread out on the column before the elution begins, resulting in poor separation. | Dissolve the sample in the minimum amount of the initial, least polar eluting solvent.[6] |
| Compound Degradation on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.[7] | Test the stability of this compound on a TLC plate.[7] If degradation is observed, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in natural this compound extracts?
A1: Natural extracts containing this compound are often complex mixtures. Common impurities include other terpene isomers with similar structures and boiling points (such as limonene, α-pinene, β-pinene, and myrcene), as well as oxygenated terpenes (terpenoids), and non-volatile plant materials like pigments and waxes.[4]
Q2: Which purification method is best for obtaining high-purity this compound?
A2: The choice of method depends on the desired purity and scale of the operation. Fractional distillation is effective for removing impurities with significantly different boiling points and for initial large-scale purification.[8] For achieving very high purity (>99%), column chromatography, particularly with silica gel or activated charcoal, is often employed after an initial distillation step.
Q3: How can I monitor the purity of my this compound fractions?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for both qualitative and quantitative analysis of this compound purity.[9][10] It allows for the separation of volatile compounds and their identification based on their mass spectra and retention times.[9] For quick qualitative checks during column chromatography, thin-layer chromatography (TLC) can be used to track the separation of components in the collected fractions.
Q4: My this compound appears to be degrading during purification. What can I do?
A4: Terpenes can be sensitive to heat and acidic conditions. If you suspect thermal degradation during distillation, consider using vacuum distillation to lower the boiling point.[11] If degradation occurs during column chromatography, this may be due to the acidic nature of the silica gel.[7] In such cases, using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in the eluent can be beneficial.[7]
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for this compound purification?
A5: Yes, preparative HPLC can be used for the purification of terpenes.[8] For a non-polar compound like this compound, normal-phase HPLC with a non-polar mobile phase (e.g., hexane) and a polar stationary phase (e.g., silica) would be appropriate. Reversed-phase HPLC can also be used. HPLC generally offers high resolution but may be more suitable for smaller-scale purifications due to solvent consumption and cost.
Quantitative Data Summary
The following table summarizes the purity levels that can be expected for limonene, a close isomer of this compound, using different purification techniques. These values provide a general benchmark for the purification of this compound.
| Purification Method | Initial Purity of Limonene | Purity After Purification | Reference |
| Fractional Distillation (Vigreux column, 100 mm Hg) | 92.4% | 96.7% | |
| Column Chromatography (Silica Gel) | 96.7% | 99.4% | |
| Column Chromatography (Activated Charcoal) | 96.7% | 99.9% |
Experimental Protocols
1. Fractional Distillation of this compound Extract
This protocol describes the purification of this compound from a natural extract using fractional distillation.
Materials:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter and vacuum source (optional)
-
Boiling chips
Procedure:
-
Place the crude this compound extract into a round-bottom flask with a stir bar and a few boiling chips. The flask should not be more than two-thirds full.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all joints are securely clamped.
-
If performing vacuum distillation, connect the vacuum adapter to a vacuum source.
-
Begin circulating cold water through the condenser.
-
Turn on the stirrer and begin heating the flask gently.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the first fraction (the most volatile impurity).
-
Collect the initial fraction (forerun) in a receiving flask until the temperature begins to rise again.
-
Change the receiving flask and collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound.
-
Stop the distillation when the temperature either rises significantly or drops, or when only a small amount of residue is left in the distilling flask.
-
Analyze the purity of the collected this compound fraction using GC-MS.
2. Column Chromatography of this compound
This protocol outlines the purification of partially purified this compound using silica gel column chromatography.
Materials:
-
Chromatography column
-
Silica gel (60-120 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., n-hexane, ethyl acetate)
-
Beakers and Erlenmeyer flasks
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom. Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% n-hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[12]
-
Add a layer of sand on top of the silica gel bed to protect the surface.[5]
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
-
Dissolve the this compound sample in a minimal amount of the initial eluting solvent.
-
Carefully load the sample onto the top of the column.
-
Begin the elution by adding the eluent to the top of the column and collecting the eluate in fractions.
-
Start with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., increasing percentages of ethyl acetate) if necessary to elute the this compound.[4]
-
Monitor the fractions by TLC to determine which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
-
Confirm the purity of the final product using GC-MS.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Diagram of a fractional distillation apparatus.
Caption: Workflow for column chromatography purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 7. Purification [chem.rochester.edu]
- 8. iipseries.org [iipseries.org]
- 9. Determination of d-limonene in adipose tissue by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.muohio.edu [chemistry.muohio.edu]
- 12. researchgate.net [researchgate.net]
Overcoming low yields in the biotransformation of limonene to Isolimonene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the biotransformation of limonene (B3431351) to its isomers and other valuable derivatives. While the term "isolimonene" (p-mentha-2,8-diene) is a known isomer of limonene, there is limited specific literature on its biocatalytic production. Therefore, this guide addresses the broader challenges and solutions applicable to the biotransformation of limonene into more commonly studied and industrially relevant isomers such as α-terpinene, γ-terpinene, terpinolene, and other valuable oxygenated derivatives like α-terpineol and carvone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and is it a common product of limonene biotransformation?
A1: this compound, specifically (+)-trans-isolimonene, is a natural monoterpene and an isomer of limonene with the chemical name p-mentha-2,8-diene[1][2][3][4]. While it is found in essential oils, there is currently a lack of extensive research on its specific production through the biotransformation of limonene. Most microbial transformation studies of limonene focus on the production of other isomers like α-terpinene, γ-terpinene, and terpinolene, or oxygenated derivatives such as α-terpineol, carvone, and perillyl alcohol[5][6][7][8][9][10][11][12][13][14][15][16][17].
Q2: What are the primary factors that contribute to low yields in limonene biotransformation?
A2: Low yields in limonene biotransformation are often attributed to several factors:
-
Substrate and Product Toxicity: Limonene and its derivatives can be toxic to microbial cells, disrupting cell membranes and inhibiting metabolic activity[5].
-
Low Substrate Bioavailability: Limonene has low water solubility, which limits its availability to the microbial biocatalyst in aqueous fermentation media.
-
Formation of Undesired Byproducts: Microorganisms can metabolize limonene through various pathways, leading to a mixture of products and reducing the yield of the desired isomer[7][11][12][14][16].
-
Enzyme Inefficiency: The specific activity and stability of the enzymes responsible for the transformation can be limiting factors.
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, aeration, and nutrient availability can significantly impact enzyme activity and cell viability, thereby affecting the overall yield[18][19].
Q3: Which microorganisms are commonly used for the biotransformation of limonene?
A3: A variety of microorganisms have been investigated for their ability to transform limonene, including:
-
Fungi: Species such as Aspergillus niger, Penicillium digitatum, and Fusarium oxysporum are frequently used[5][11][12][14][15][16][17][20].
-
Bacteria: Strains of Pseudomonas putida and Rhodococcus erythropolis are well-documented for their capacity to metabolize limonene[9][10][21][13][22][23][24][25][26][27].
-
Yeasts: Certain yeast species have also been explored for limonene biotransformation[7].
Q4: How can the toxicity of limonene to microbial cells be mitigated?
A4: Several strategies can be employed to reduce the toxic effects of limonene:
-
Two-Phase Bioreactor Systems: Using an organic solvent to dissolve limonene can create a separate phase, reducing the concentration of limonene in the aqueous phase where the microbial cells reside[25].
-
Fed-Batch Fermentation: Gradually feeding limonene into the culture can maintain a low, non-toxic concentration throughout the biotransformation process[13].
-
Immobilization of Biocatalysts: Encapsulating microbial cells can provide a protective barrier against high concentrations of the substrate.
-
Use of Solvent-Tolerant Microbial Strains: Some microorganisms naturally possess or can be engineered to have higher tolerance to organic solvents like limonene.
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during the biotransformation of limonene to its isomers.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of limonene | Inactive biocatalyst | - Ensure the microbial culture is in the optimal growth phase for enzyme production. - Verify the viability of the cells before initiating the biotransformation. - Confirm the presence of necessary cofactors for the enzymatic reaction. |
| Substrate inhibition | - Reduce the initial concentration of limonene. - Implement a fed-batch strategy to maintain a low substrate concentration. - Utilize a two-phase system to sequester excess limonene in an organic phase. | |
| Inappropriate reaction conditions | - Optimize pH, temperature, and agitation speed for the specific microorganism and enzyme system.[18][19] - Ensure adequate aeration for aerobic microorganisms. | |
| Low yield of the desired isomer | Formation of multiple byproducts | - Screen for more selective microbial strains or enzymes. - Modify the composition of the culture medium to influence metabolic pathways. - Genetically engineer the microorganism to knockout competing metabolic pathways. |
| Product degradation | - Monitor the concentration of the desired product over time to identify the point of maximum accumulation. - Consider in situ product removal techniques to prevent further metabolism. | |
| Insufficient enzyme expression | - Optimize induction conditions (e.g., inducer concentration, induction time) if using an inducible expression system. - Genetically modify the microorganism to enhance the expression of the key enzymes. | |
| Inconsistent results between batches | Variability in inoculum | - Standardize the inoculum preparation procedure, including culture age and cell density. |
| Inconsistent medium preparation | - Ensure accurate and consistent preparation of the culture medium. | |
| Fluctuations in process parameters | - Tightly control and monitor key process parameters such as pH, temperature, and dissolved oxygen. |
Data on Limonene Isomerization Yields
The following tables summarize quantitative data from studies on the chemical and biocatalytic isomerization of limonene.
Table 1: Chemical Catalysis of Limonene Isomerization
| Catalyst | Temperature (°C) | Reaction Time (min) | Limonene Conversion (%) | Major Products | Product Yields (%) | Reference |
| Ti-SBA-15 | 160 | 180 | ~90 | α-terpinene, γ-terpinene, terpinolene, p-cymene | Not specified individually | [6] |
| Ti-MCM-41 | 160 | Not specified | Not specified | α-terpinene, γ-terpinene, terpinolene, p-cymene | Not specified individually | [28] |
| H-FER (T) | 65 | 60 | 38 | α-terpinene, γ-terpinene, terpinolene, p-cymene | Not specified individually | [6] |
Table 2: Biotransformation of Limonene to Oxygenated Derivatives
| Microorganism | Substrate | Product | Yield | Reference |
| Penicillium digitatum | (R)-(+)-limonene | (R)-(+)-α-terpineol | Up to 93% | [17][29] |
| Aspergillus flavus IIIMF4012 | D-limonene | cis-carveol | 23.82% | [8][11] |
| Aspergillus flavus IIIMF4012 | D-limonene | trans-carveol | 17.21% | [8][11] |
| Pseudomonas putida MTCC 1072 | Limonene | Perillyl alcohol | 36% | [10] |
| Pseudomonas putida MTCC 1072 | Limonene | p-menth-1-ene-6,8-diol | 44% | [10] |
| Sphingobium sp. | R-(+)-limonene | R-(+)-α-terpineol | 240 g/L | [18][19] |
| Penicillium digitatum DSM 62840 | (R)-(+)-limonene | α-terpineol | 833.93 mg/L | [15] |
Experimental Protocols
Protocol 1: General Screening of Microorganisms for Limonene Biotransformation
This protocol outlines a general method for screening different microbial strains for their ability to transform limonene.
-
Inoculum Preparation:
-
Grow the microbial strain in a suitable liquid medium (e.g., Potato Dextrose Broth for fungi, Luria-Bertani broth for bacteria) at the optimal temperature and agitation until it reaches the mid-logarithmic growth phase.
-
-
Biotransformation Setup:
-
In a sterile flask, add the appropriate culture medium.
-
Inoculate the medium with the prepared microbial culture (e.g., 5-10% v/v).
-
Add limonene to the desired final concentration (e.g., 0.1-1% v/v). To improve dispersion, limonene can be dissolved in a small amount of a co-solvent like ethanol (B145695) before adding to the medium.
-
-
Incubation:
-
Incubate the flasks under the desired conditions (e.g., 25-30°C, 150-200 rpm) for a specified period (e.g., 24-120 hours).
-
-
Sampling and Analysis:
-
At regular intervals, withdraw samples from the culture.
-
Extract the products from the sample using a suitable organic solvent (e.g., ethyl acetate, hexane).
-
Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the biotransformation products.
-
-
Controls:
-
Run a negative control with no microorganism to check for abiotic transformation of limonene.
-
Run a positive control with a known limonene-transforming microorganism, if available.
-
Visualizations
Logical Workflow for Troubleshooting Low Yields
The following diagram illustrates a logical workflow for diagnosing and addressing low yields in limonene biotransformation experiments.
Caption: Troubleshooting workflow for low yields.
Signaling Pathway for Limonene Biotransformation in Rhodococcus erythropolis
This diagram depicts a simplified metabolic pathway for the degradation of limonene in Rhodococcus erythropolis, which involves several enzymatic steps.
Caption: Limonene degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-trans-Isolimonene | CAS#:5113-87-1 | Chemsrc [chemsrc.com]
- 3. Page loading... [wap.guidechem.com]
- 4. trans-Isolimonene | C10H16 | CID 22831540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Isomerization of Limonene over the Ti-SBA-15 Catalyst—The Influence of Reaction Time, Temperature, and Catalyst Content [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Biotransformation of limonene by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of culture conditions on the biotransformation of (+)-limonene by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. znaturforsch.com [znaturforsch.com]
- 15. Optimisation of α-terpineol production by limonene biotransformation using Penicillium digitatum DSM 62840 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of limonene biotransformation for the production of bulk amounts of α-terpineol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. Rhodococcus erythropolis DCL14 contains a novel degradation pathway for limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. ftb.com.hr [ftb.com.hr]
- 26. Limonene-1,2-Epoxide Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] Biotransformation of d-Limonene to (+)trans-Carveol by Toluene-Grown Rhodococcus opacusPWD4 Cells | Semantic Scholar [semanticscholar.org]
- 28. mdpi.com [mdpi.com]
- 29. Biotransformation of (R)-(+)- and (S)-(−)-limonene to α-terpineol by Penicillium digitatum--investigation of the culture conditions [agris.fao.org]
Validation & Comparative
Comparative Analysis of Limonene and Isolimonene: A Review of Biological Activities
A comprehensive review of existing scientific literature reveals a significant disparity in the available data on the biological activities of limonene (B3431351) and its isomer, isolimonene. While limonene has been extensively studied for its therapeutic potential, research on this compound remains notably scarce, precluding a direct, data-driven comparative analysis across a range of biological effects. This guide, therefore, presents a detailed overview of the well-documented biological activities of limonene, alongside the limited information available for this compound, to provide researchers, scientists, and drug development professionals with a summary of the current state of knowledge.
Introduction to Limonene and this compound
Limonene and this compound are monocyclic monoterpenes and structural isomers with the chemical formula C₁₀H₁₆. Limonene is a major constituent of the essential oils of citrus fruits and is widely recognized for its pleasant orange-like aroma. It exists as two enantiomers, d-limonene and l-limonene, with d-limonene being the more common and extensively studied form. This compound, on the other hand, is a less common isomer with a different placement of the double bonds within its cyclohexene (B86901) ring structure.
Biological Activities of Limonene
Limonene has been the subject of numerous studies investigating its pharmacological properties. The primary areas of research include its anticancer, anti-inflammatory, and antioxidant activities.
Anticancer Activity
Limonene has demonstrated promising anticancer effects in various preclinical studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in several cancer cell lines.
Key Mechanisms of Action:
-
Induction of Apoptosis: Limonene has been reported to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.
-
Cell Cycle Arrest: Studies have indicated that limonene can arrest the cell cycle at different phases, thereby preventing the uncontrolled division of cancer cells.
-
Inhibition of Angiogenesis: Limonene has been shown to interfere with the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.
-
Modulation of Signaling Pathways: The anticancer effects of limonene are mediated through its influence on various signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.
Anti-inflammatory Activity
Limonene exhibits significant anti-inflammatory properties, which have been demonstrated in both in vitro and in vivo models.
Key Mechanisms of Action:
-
Inhibition of Pro-inflammatory Cytokines: Limonene can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Modulation of NF-κB Pathway: A key mechanism underlying limonene's anti-inflammatory effect is its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical regulator of the inflammatory response.
-
Inhibition of MAPK Pathway: Limonene has also been shown to block the phosphorylation of mitogen-activated protein kinases (MAPKs), another important signaling pathway involved in inflammation.[1]
Antioxidant Activity
Limonene possesses antioxidant properties, helping to protect cells from damage caused by reactive oxygen species (ROS).
Key Mechanisms of Action:
-
Free Radical Scavenging: Limonene can directly scavenge free radicals, neutralizing their harmful effects.
-
Enhancement of Antioxidant Enzymes: It can also enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
Biological Activities of this compound
In stark contrast to limonene, there is a significant lack of published research on the biological activities of this compound. A comprehensive search of scientific databases reveals a scarcity of studies investigating its anticancer, anti-inflammatory, or antioxidant properties.
The most relevant information found is a reference to a 1996 study by Naigre et al., which reportedly compared the antimicrobial properties of various monoterpenes. It is possible that this compound was included in this study; however, without access to the full-text article, no specific data can be presented.
Data Presentation
Due to the lack of data for this compound, a comparative table cannot be generated. The following table summarizes some of the quantitative data available for limonene's biological activities.
| Biological Activity | Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Citation |
| Anticancer | MTT Assay | Lung Cancer Cells (A549, H1299) | Dose- and time-dependent | Inhibition of cell proliferation | |
| Xenograft model | Nude mice with lung cancer xenografts | - | Suppression of tumor growth | ||
| Anti-inflammatory | LPS-induced ALI | Mice | 25, 50, and 75 mg/kg | Decreased production of pro-inflammatory cytokines | [1] |
| Antioxidant | Lymphocyte proliferation assay | Murine lymphocytes | - | Protection against oxidative stress |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., limonene) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Protocol Outline:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates scavenging of the DPPH radical by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Signaling Pathway and Experimental Workflow Diagrams
Limonene's Anti-inflammatory Effect on the NF-κB Pathway
Caption: Limonene's inhibition of the NF-κB signaling pathway.
General Experimental Workflow for MTT Assay
Caption: A generalized workflow for assessing cell viability using the MTT assay.
Conclusion
The available scientific literature provides a robust foundation for understanding the biological activities of limonene, particularly its anticancer, anti-inflammatory, and antioxidant effects. The mechanisms underlying these activities are being increasingly elucidated, with the modulation of key signaling pathways such as NF-κB and MAPK playing a central role. However, a significant knowledge gap exists concerning the biological properties of this compound. To enable a comprehensive comparative analysis, further research focused on characterizing the in vitro and in vivo effects of this compound is essential. Such studies would be invaluable for the scientific and drug development communities in understanding the structure-activity relationships of these isomeric monoterpenes and exploring their full therapeutic potential.
References
Differentiating Isolimonene from its Isomers using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isolimonene, a naturally occurring monoterpene, shares the same chemical formula (C10H16) and molecular weight with a variety of its isomers, including the widely known limonene (B3431351). This structural similarity presents a significant analytical challenge, as these isomers often co-elute in chromatographic separations and exhibit comparable physicochemical properties. However, subtle differences in their molecular structures lead to distinct fragmentation patterns upon mass spectrometric analysis, enabling their differentiation. This guide provides a comparative overview of the mass spectral characteristics of this compound and its prominent isomer, limonene, supported by experimental data and protocols.
Distinguishing Fragmentation Patterns: A Head-to-Head Comparison
The key to differentiating this compound from its isomers via mass spectrometry lies in the analysis of their electron ionization (EI) fragmentation patterns. While both molecules produce a molecular ion peak ([M]⁺) at m/z 136, the relative abundances of their fragment ions differ significantly.
This compound (trans-Isolimonene) , also known as p-Mentha-2,8-diene, exhibits a characteristic fragmentation pattern where the base peak is observed at m/z 82 . This is attributed to a retro-Diels-Alder (rDA) fragmentation of the cyclohexene (B86901) ring, resulting in the loss of isoprene (B109036) (C5H8). Another significant fragment is observed at m/z 93 , arising from the loss of a propyl group.
In contrast, the mass spectrum of Limonene (p-Mentha-1,8-diene) is dominated by a base peak at m/z 68 . This fragment is also a result of an rDA reaction, but the different double bond position in the cyclohexene ring leads to the formation of a different, more stable fragment ion. Other characteristic ions for limonene include those at m/z 93 and m/z 107.
The table below summarizes the key distinguishing fragment ions and their approximate relative abundances, derived from the NIST Mass Spectrometry Data Center.
| m/z | Putative Fragment | Relative Abundance in this compound (%) | Relative Abundance in Limonene (%) | Key Differentiating Feature |
| 136 | [M]⁺ | ~20 | ~30 | Molecular Ion |
| 121 | [M-CH3]⁺ | ~15 | ~20 | Loss of a methyl group |
| 107 | [M-C2H5]⁺ | ~10 | ~25 | More prominent in Limonene |
| 93 | [M-C3H7]⁺ | ~60 | ~70 | Prominent in both, but often more abundant in Limonene |
| 82 | [C6H10]⁺ (rDA) | 100 (Base Peak) | ~15 | Primary differentiating ion for this compound |
| 68 | [C5H8]⁺ (rDA) | ~30 | 100 (Base Peak) | Primary differentiating ion for Limonene |
| 53 | [C4H5]⁺ | ~25 | ~40 |
Experimental Protocol for GC-MS Analysis
The following protocol outlines a general method for the separation and identification of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a 100 ppm stock solution of the analyte (e.g., essential oil, pure standard) in a volatile solvent such as hexane (B92381) or ethyl acetate.
-
Perform serial dilutions to prepare working standards of 1, 5, 10, and 50 ppm.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a chiral column for enantiomeric separation if required.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Ramp: 20°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the peaks of interest based on their retention times.
-
Compare the acquired mass spectra with reference spectra from a library (e.g., NIST).
-
Confirm the identity of this compound and its isomers by matching their fragmentation patterns with the characteristic ions listed in the table above.
Visualizing the Workflow and Differentiation Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process for differentiating this compound from limonene based on their mass spectra.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logic for isomer differentiation by base peak.
A Comparative Guide to the Validation of Analytical Methods for Isolimonene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of isolimonene, a significant monoterpene in various natural products. Given the limited availability of data specific to this compound, this document presents a comparative analysis based on established methods for the structurally similar and more extensively studied isomer, limonene (B3431351). This guide aims to provide objective performance data and comprehensive experimental protocols to assist researchers in selecting and implementing the most suitable analytical techniques for their specific research needs.
The accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and toxicokinetic assessments. This guide presents a comparative summary of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of the available analytical strategies.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method is often a balance between various performance parameters. The following table summarizes key quantitative data for GC-MS and HPLC, based on available literature for limonene, which is expected to have similar performance characteristics to this compound due to their structural similarities.
| Analytical Method | Principle | Linearity (R²) | Precision (%RSD) | Accuracy (Recovery %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Limitations |
| GC-MS | Separation based on volatility and mass-to-charge ratio | >0.99[1] | <15%[1][2] | 80.23–115.41%[2] | 0.25 µg/mL[1] | 0.75 µg/mL[1] | High sensitivity and selectivity, excellent for volatile compounds. | Thermal degradation of some terpenes is possible[3]. |
| HPLC-UV | Chromatographic separation based on polarity with UV detection | >0.999[4] | <2%[4][5] | 95.50% - 105.81%[4] | 0.08–0.65 µg/mL[4] | Not Reported | Robust, reproducible, and widely available[4]. | Derivatization may be needed for compounds lacking a chromophore[4]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on methods validated for limonene and other terpenes and can be adapted for this compound quantification with appropriate validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the analysis of volatile compounds like this compound.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole MS system)[4].
-
Column : A capillary column such as a HP-5MS (30 m × 0.25 mm I.D., 0.25 μm film thickness) is commonly used[4].
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min[4].
-
Injection : Splitless injection mode is often employed[6].
-
Oven Temperature Program : A typical program starts at 60°C, holds for a few minutes, then ramps up to a final temperature of around 240°C to 300°C[6][7].
-
MS Conditions : Electron ionization (EI) source at 70 eV. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantification[6].
-
Sample Preparation : For solid samples, extraction with a suitable organic solvent like ethyl acetate (B1210297) or hexane (B92381) is common. For liquid samples, direct injection or headspace analysis can be performed. Headspace analysis is advantageous for preserving the column's lifetime[8]. Direct injection techniques are noted to provide the most accurate results with minimal detection of artifactual solvents[3].
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of various compounds, including terpenes.
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a Photodiode Array (PDA) or UV detector[4].
-
Column : A reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 4 μm particle size) is frequently used[4][5].
-
Mobile Phase : A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically used in an isocratic or gradient elution[5][9].
-
Detection : UV detection at a wavelength where this compound exhibits absorbance (e.g., around 205-215 nm for similar terpenes)[9].
-
Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm or 0.45 µm filter before injection.
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.
Caption: A flowchart of the analytical method validation process.
Comparison of GC-MS and HPLC for this compound Analysis
This diagram outlines the key decision points when choosing between GC-MS and HPLC for this compound analysis.
Caption: A decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of d-limonene in adipose tissue by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. scielo.br [scielo.br]
- 9. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
A Comparative Analysis of the Antimicrobial Properties of Limonene Enantiomers and Other Common Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Monoterpenes, a class of naturally occurring organic compounds found in the essential oils of plants, have garnered significant interest for their diverse biological activities, including potent antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of the two enantiomers of limonene, R-(+)-limonene and S-(-)-limonene, alongside other well-characterized monoterpenes. The information presented herein is supported by quantitative experimental data to aid researchers and drug development professionals in their evaluation of these promising natural compounds.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of monoterpenes is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for isolimonene (represented by its enantiomers, R-(+)-limonene and S-(-)-limonene) and other selected monoterpenes against common pathogenic bacteria and fungi.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Monoterpenes against Gram-Positive Bacteria
| Monoterpene | Staphylococcus aureus |
| R-(+)-Limonene | >2048[1] |
| S-(-)-Limonene | 4000 - 13000[2] |
| α-Pinene | ≥2048[1] |
| β-Pinene | >1250 |
| Thymol | 128 - 724[1] |
| Carvacrol | 128 - 1024[1] |
| Menthol | 1000[3] |
| 1,8-Cineole | 4000 - 8000[3] |
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Monoterpenes against Gram-Negative Bacteria
| Monoterpene | Escherichia coli |
| R-(+)-Limonene | >630[4] |
| S-(-)-Limonene | 8000[2] |
| α-Pinene | >1250[4] |
| β-Pinene | >1250[4] |
| 3-Carene | >78[4] |
| Thymol | 45 |
| Carvacrol | 125 - 250[5] |
| Menthol | >1000 |
| α-Terpineol | 6000[6] |
Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Selected Monoterpenes
| Monoterpene | Candida albicans |
| R-(+)-Limonene | - |
| S-(-)-Limonene | - |
| Geraniol | 225 |
| Linalool | 25000 - 100000 |
| Citronellal | 100000 - 200000 |
| Thymol | 250 - 2000[5] |
| Carvacrol | 250 - 2000[5] |
Note: MIC values can vary between studies due to differences in methodology, microbial strains, and purity of the tested compounds. The data presented here is a representative summary from the cited literature.
Mechanism of Antimicrobial Action
The primary mechanism by which monoterpenes exert their antimicrobial effects is through the disruption of the microbial cell membrane.[7][8][9][10][11] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a cascade of detrimental events.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Oxidative Stress-Protective Effects of Five Monoterpenes from Softwood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carvacrol and thymol, a synergistic antimicrobial activity against bacterial and Candida species [iris.uniroma1.it]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Mode of Action of Cyclic Monoterpenes (-)-Limoneneand (+)-α-Pinene on Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of four monoterpenes contained in essential oils with model membranes: implications for their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Structure-Activity Relationships of p-Menthadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various p-menthadiene isomers, a class of monoterpenes found extensively in nature. The structure-activity relationship (SAR) of these isomers is crucial for the development of new therapeutic agents and other bioactive compounds. This document summarizes key quantitative data on their antimicrobial, anticancer, and insecticidal properties, details relevant experimental protocols, and provides visual representations of their chemical structures and relationships.
Introduction to p-Menthadiene Isomers
The p-menthane (B155814) skeleton, a substituted cyclohexane (B81311) ring, is the foundational structure for numerous monoterpenes. The position of double bonds within this framework gives rise to various isomers, each with potentially distinct biological activities. Understanding how these subtle structural differences influence bioactivity is a key aspect of natural product chemistry and drug discovery. This guide focuses on a selection of common p-menthadiene isomers: limonene (B3431351), α-terpinene, γ-terpinene, α-phellandrene, β-phellandrene, and terpinolene.
Data Presentation
The following tables summarize the quantitative biological activity data for various p-menthadiene isomers. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions may vary, which can influence the absolute values.
Table 1: Antimicrobial Activity of p-Menthadiene Isomers
| Isomer | Microorganism | MIC (µg/mL) | Reference |
| Limonene | Candida albicans | 31.25 - 250 | [1] |
| Candida glabrata | 62.50 | [1] | |
| Candida parapsilosis | 31.25 - 62.50 | [1] | |
| Staphylococcus aureus | 4000 (L-limonene) | [2] | |
| Staphylococcus aureus | 13000 (D-limonene) | [2] | |
| Escherichia coli | 8000 (L-limonene) | [2] | |
| Escherichia coli | 11000 (D-limonene) | [2] | |
| Listeria monocytogenes | 20000 (as 20 mL/L) | [3] | |
| Mycobacterium tuberculosis | 64 | [4] | |
| α-Terpinene | Escherichia coli | 512 | [5] |
| γ-Terpinene | Gardnerella spp. | Not specified, but active | [6] |
| α-Phellandrene | Candida albicans | 31.2 (as 0.0312 mg/ml) | [7] |
| Penicillium cyclopium | 1700 (as 1.7 mL/L) | [8] | |
| Terpinolene | Listeria monocytogenes | MIC values reported | [9] |
| Enterococcus faecalis | MIC values reported | [9] |
Table 2: Anticancer Activity of p-Menthadiene Isomers
| Isomer | Cell Line | IC50 (µM) | Reference |
| Limonene | Caco-2 (colorectal adenocarcinoma) | 136.6 (as 18.6 µg/mL) | [10] |
| HCT-116 (colorectal carcinoma) | 500 (as 74.1 µg/mL) | [10] | |
| HepG2 (hepatocellular carcinoma) | 26.35 (as µg/mL) | [11] | |
| T24 (bladder cancer) | 9 | [12] | |
| α-Terpinene | MCF-7 (breast cancer) | ~50% inhibition at 6.75 µg/mL | [13] |
| γ-Terpinene | B16-F10 (melanoma) | 38.19 | [14][15] |
| α-Phellandrene | HT-29 (colon cancer) | 133 (in combination with 5-FU) | [16] |
Table 3: Insecticidal Activity of p-Menthadiene Isomers
| Isomer | Insect Species | LD50 | Reference |
| Limonene | Planococcus lilacinus (mealybug) | 0.37 µ g/insect (L-limonene) | [17] |
| Odontotermes brunneus (termite) | >350 µg/cm² | [18] | |
| Terpinolene | Rat (oral toxicity) | 4390 mg/kg | [19] |
| α-Terpinene | Plutella xylostella (diamondback moth) | LC50 of 284.6 µg/mL | [20] |
Mandatory Visualization
Chemical Structures and Relationships
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and is a standard procedure for assessing antimicrobial activity.
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a specified turbidity, typically corresponding to a concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The p-menthadiene isomer is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Determination of 50% Inhibitory Concentration (IC50)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: The target cancer cell line is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the p-menthadiene isomer and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formazan (B1609692) crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[21]
Determination of 50% Lethal Dose (LD50)
The topical application method is a common technique to assess the contact toxicity of a substance to insects.
-
Preparation of Test Solutions: The p-menthadiene isomer is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Insect Handling: A batch of insects of a specific species and developmental stage are anesthetized (e.g., with CO2).
-
Topical Application: A precise volume (e.g., 1 µL) of each test solution is applied to the dorsal thorax of individual insects using a microapplicator. A control group is treated with the solvent only.
-
Observation: The treated insects are placed in a controlled environment with access to food and water.
-
Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours).
-
LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the test population, is calculated using statistical methods such as probit analysis.[5]
Structure-Activity Relationship Discussion
The position of the double bonds in the p-menthane ring significantly influences the biological activity of the isomers. For instance, the endocyclic versus exocyclic nature of the double bonds in α- and β-phellandrene, respectively, can affect how the molecule interacts with biological targets. Similarly, the conjugated diene system in α-terpinene and α-phellandrene may contribute to different reactivity and bioactivity compared to the non-conjugated dienes like limonene.
The lipophilicity of these compounds, which is generally high, plays a crucial role in their ability to cross cell membranes, a key step in exerting antimicrobial and anticancer effects. Subtle differences in their three-dimensional shapes can also lead to variations in their binding affinity to specific enzymes or receptors, thereby modulating their biological effects.
Further research involving a broader range of isomers and standardized testing protocols is necessary to fully elucidate the structure-activity relationships within the p-menthadiene class of monoterpenes. This will enable a more targeted approach to the development of new drugs and bioactive agents based on these versatile natural products.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Terpenes Influence the Activity of Antibiotics against Isolated Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of carvacrol, α-terpinene, γ-terpinene, ρ-cymene and linalool against Gardnerella species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. D-Limonene Exhibits Antiproliferative Activity Against Human Colorectal Adenocarcinoma (Caco-2) Cells via Regulation of Inflammatory and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-carcinogenic effects and mechanisms of actions of Citrus limon fruit peel hydroethanolic extract and limonene in diethylnitrosmine/2-acetylaminofluorene-induced hepatocellular carcinoma in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Anticancer Potential of Origanum majorana Essential Oil Monoterpenes Alone and in Combination against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Toxicogenetic profile and antioxidant evaluation of gamma-terpinene: Molecular docking and in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. researchgate.net [researchgate.net]
- 19. Terpinolene | C10H16 | CID 11463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.) [mdpi.com]
- 21. mdpi.com [mdpi.com]
In-vitro comparison of the anti-inflammatory effects of Isolimonene and limonene
A comprehensive analysis of the in-vitro anti-inflammatory effects of limonene (B3431351), a naturally occurring monoterpene, reveals its potential as a modulator of key inflammatory pathways. This guide synthesizes experimental data on its efficacy in mitigating inflammatory responses at a cellular level, offering valuable insights for researchers and drug development professionals. Notably, a direct comparison with isolimonene could not be conducted due to the current lack of available in-vitro anti-inflammatory studies on the latter compound.
Limonene: A Potent Anti-Inflammatory Agent in Preclinical In-Vitro Models
D-limonene, the major component of essential oils from citrus fruits, has demonstrated significant anti-inflammatory properties across a variety of in-vitro studies. Its mechanism of action primarily involves the suppression of pro-inflammatory mediators and the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Inhibition of Key Inflammatory Mediators
Limonene has been shown to effectively reduce the production of several key molecules that drive inflammatory processes. In-vitro experiments using cell models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have provided quantitative data on its inhibitory effects.
| Inflammatory Mediator | Cell Line | Stimulant | Key Findings |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent reduction in NO production. |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Significant inhibition of PGE2 synthesis.[1] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7, HaCaT | LPS | Dose-dependent decrease in TNF-α secretion.[2] |
| Interleukin-1β (IL-1β) | RAW 264.7 | LPS | Significant reduction in IL-1β levels.[2] |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS | Dose-dependent inhibition of IL-6 production.[2] |
Modulation of Pro-Inflammatory Enzymes and Signaling Pathways
The anti-inflammatory effects of limonene are underpinned by its ability to target the expression and activity of enzymes crucial for the inflammatory cascade and to interfere with intracellular signaling pathways.
| Target Enzyme/Pathway | Cell Line | Effect |
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | Downregulation of protein expression. |
| Cyclooxygenase-2 (COX-2) | RAW 264.7 | Dose-dependent decrease in protein expression.[1] |
| NF-κB | RAW 264.7, HaCaT | Inhibition of p65 phosphorylation and nuclear translocation.[3] |
| MAPK (p38, ERK, JNK) | RAW 264.7 | Blockade of phosphorylation of p38, ERK, and JNK.[3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the typical experimental methodologies employed in the in-vitro assessment of limonene's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 and human keratinocyte cell line HaCaT are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of D-limonene for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as PGE2, in the cell culture media are quantified using specific ELISA kits.
Western Blot Analysis
-
Protein Expression: The expression levels of iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK, JNK) are determined by Western blot analysis using specific primary and secondary antibodies.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by limonene and a typical experimental workflow for in-vitro anti-inflammatory studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limonene alleviated ulcerative colitis via anti-inflammation, anti-oxidation and regulating intestinal microenvironment in vivo and in vitro | Semantic Scholar [semanticscholar.org]
Validating the Purity of Synthesized Isolimonene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of specialized chemical compounds, ensuring the purity of the final product is a critical step. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the purity of synthesized isolimonene, a monoterpene of significant interest in various research and development applications. The comparison focuses on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into their respective strengths and limitations in this context.
Understanding Potential Impurities in this compound Synthesis
The synthesis of this compound can result in a variety of impurities, the nature of which depends on the specific synthetic route employed. Common impurities may include stereoisomers (enantiomers and diastereomers), positional isomers (such as limonene (B3431351) and terpinolene), and byproducts from incomplete reactions or side reactions. Effective purity validation, therefore, requires analytical methods capable of resolving these closely related compounds.
Comparative Analysis of Purity Validation Methods
The choice of analytical method for validating this compound purity is dictated by the specific requirements of the analysis, including the need for qualitative identification of impurities, quantitative determination of purity, and the desired level of sensitivity and resolution.
| Analytical Technique | Principle | Strengths for this compound Analysis | Limitations for this compound Analysis | Typical Purity Determination (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Excellent for separating volatile isomers. Provides structural information for impurity identification. High sensitivity. | Thermal degradation of some terpenes is possible. | >99% | Low ng/mL | Low ng/mL |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | Separation based on volatility, with detection by ionization in a hydrogen-air flame. | Robust and provides excellent quantitative accuracy and precision for known impurities. | Does not provide structural information for unknown impurity identification. | >99% | Low ng/mL | Low ng/mL |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Effective for separating non-volatile impurities and thermally sensitive compounds. Chiral columns can separate enantiomers. | May have lower resolution for some volatile isomers compared to GC. Requires chromophores for UV detection. | >98% | Mid-to-high ng/mL | High ng/mL |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for unambiguous structure elucidation of the main compound and major impurities. Quantitative NMR (qNMR) can determine purity without a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap can complicate analysis of complex mixtures.[1][2][3] | >95% (for qNMR) | mg range | mg range |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for each of the discussed analytical techniques, which can be optimized for specific laboratory conditions and instrumentation.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dilute the synthesized this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 100 µg/mL.
2. High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For chiral separations, a chiral stationary phase (e.g., cellulose (B213188) or amylose-based) is required.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. For example, an isocratic mobile phase of 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for any chromophoric impurities).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Purity Determination (qNMR)
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of synthesized this compound, from initial screening to final quantitative analysis.
Caption: Workflow for this compound Purity Validation.
Conclusion
The validation of synthesized this compound purity requires a multi-faceted analytical approach. Gas Chromatography, particularly when coupled with Mass Spectrometry, stands out for its high resolution and sensitivity in separating and identifying volatile impurities and isomers. HPLC offers a valuable alternative, especially for non-volatile or thermally labile compounds and for chiral separations. NMR spectroscopy, while less sensitive to trace impurities, provides unparalleled structural information and a powerful method for absolute purity determination through qNMR. For comprehensive and robust purity validation, a combination of these techniques is often the most effective strategy, providing both qualitative and quantitative data to ensure the synthesized this compound meets the stringent quality requirements for research and development.
References
A Comparative Genomic Guide to Isolimonene-Producing Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genomics of key plant species known for producing isolimonene, a monoterpene with significant potential in the pharmaceutical and fragrance industries. By examining the genetic makeup of Perilla frutescens, Mentha spicata, and Citrus sinensis, we aim to provide a valuable resource for researchers seeking to understand and engineer the biosynthesis of this valuable compound. This guide includes a summary of genomic data, detailed experimental protocols, and visualizations of key pathways and workflows.
Genomic and Genetic Comparison
The following table summarizes key genomic and genetic features of the three primary species discussed in this guide. It is important to note that while limonene (B3431351) is a direct precursor to this compound, specific data for this compound synthase gene copy numbers is limited. Therefore, data for the broader terpene synthase (TPS) gene family and specifically identified limonene synthase genes are presented as a proxy for the genetic potential for this compound production.
| Feature | Perilla frutescens (Red Perilla) | Mentha spicata (Spearmint) | Citrus sinensis (Sweet Orange) |
| Family | Lamiaceae | Lamiaceae | Rutaceae |
| Genome Size (approx.) | ~1.26 Gb[1] | Chloroplast: ~152 kb[2]. Nuclear genome size not fully determined. | ~320 Mb[3][4] |
| Predicted Protein-Coding Genes | 86,258[1] | Data for the full nuclear genome is not available. | ~29,445[2][4] |
| Total Terpene Synthase (TPS) Genes | 109[5] | At least 16 identified in peltate glandular trichomes[4]. | 55 putative functional TPS genes[6] |
| This compound/Limonene Synthase Genes | Limonene synthase genes have been identified.[7] | (-)-4S-limonene synthase gene(s) cloned and characterized.[3][8] | (+)-limonene synthase gene cloned and characterized.[9] |
This compound Biosynthesis Pathway
This compound is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids of plant cells. The pathway begins with the precursors pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce the universal monoterpene precursor, geranyl pyrophosphate (GPP). A specific terpene synthase, limonene synthase, then catalyzes the cyclization of GPP to form limonene, which can be further modified to produce this compound.
Experimental Protocols
This section outlines key experimental protocols for the study of this compound and the genes responsible for its production.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and quantification of this compound from plant tissues.
a. Sample Preparation and Extraction:
-
Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh approximately 1 g of the powdered tissue into a glass vial.
-
Add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) containing an internal standard (e.g., n-dodecane at a final concentration of 10 µg/mL).
-
Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in a water bath.
-
Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the plant debris.
-
Carefully transfer the supernatant to a new glass vial.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen gas.
b. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use helium as the carrier gas at a constant flow rate.
-
Employ a temperature program that allows for the separation of monoterpenes, for example:
-
Initial temperature of 60°C for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/minute.
-
Ramp to 250°C at a rate of 20°C/minute and hold for 5 minutes.
-
-
Operate the mass spectrometer in full scan mode (e.g., m/z 40-400) or in selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of this compound and the internal standard.
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantify the amount of this compound by creating a calibration curve using known concentrations of the standard and normalizing to the internal standard.
Identification and Cloning of this compound/Limonene Synthase Genes
This protocol outlines the steps to identify and clone the genes encoding for this compound or limonene synthase.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissues with high essential oil content (e.g., young leaves, glandular trichomes) using a plant RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.
b. PCR Amplification:
-
Design degenerate primers based on conserved regions of known monoterpene synthase genes from related species.
-
Perform PCR using the synthesized cDNA as a template and the degenerate primers.
-
Analyze the PCR products by gel electrophoresis.
-
Excise and purify DNA fragments of the expected size.
-
Clone the purified fragments into a TA cloning vector and transform into E. coli.
-
Sequence the inserts from several positive clones.
c. Full-Length Gene Isolation (RACE):
-
Based on the partial sequences obtained, design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE).
-
Perform 5' and 3' RACE according to the manufacturer's instructions.
-
Clone and sequence the RACE products to obtain the full-length cDNA sequence.
d. Gene Cloning for Expression:
-
Design primers to amplify the full open reading frame (ORF) of the identified synthase gene.
-
Perform PCR with high-fidelity DNA polymerase.
-
Clone the full-length ORF into an expression vector suitable for functional characterization (e.g., pET vector for bacterial expression or a plant expression vector).
Phylogenetic Analysis of Terpene Synthase Genes
This protocol describes how to perform a phylogenetic analysis to understand the evolutionary relationships of the identified synthase genes.
a. Sequence Alignment:
-
Gather the amino acid sequences of the newly identified synthase(s) and other known terpene synthase sequences from public databases (e.g., NCBI).
-
Perform a multiple sequence alignment of these sequences using a program such as ClustalW or MUSCLE.
b. Phylogenetic Tree Construction:
-
Use the multiple sequence alignment to construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software like MEGA or RAxML can be used for this purpose.
-
Evaluate the statistical support for the branches of the tree using bootstrap analysis (for Neighbor-Joining and Maximum Likelihood) or posterior probabilities (for Bayesian inference).
c. Interpretation:
-
Visualize the phylogenetic tree using a program like FigTree or iTOL.
-
Analyze the position of the newly identified synthase(s) in the tree to infer their evolutionary relationship to other known terpene synthases and to predict their potential function.
References
- 1. researchgate.net [researchgate.net]
- 2. The complete chloroplast genome of Mentha spicata, an endangered species native to South Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4S-limonene synthase from the oil glands of spearmint (Mentha spicata). cDNA isolation, characterization, and bacterial expression of the catalytically active monoterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next generation sequencing unravels the biosynthetic ability of spearmint (Mentha spicata) peltate glandular trichomes through comparative transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The complete chloroplast genome of Mentha spicata, an endangered species native to South Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isolimonene: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of isolimonene, tailored for researchers, scientists, and drug development professionals.
When managing the disposal of this compound, it is crucial to adhere to all local, state, and federal regulations. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, the following PPE is recommended:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator may be necessary.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Keep it separate from non-hazardous waste and other chemical waste types to avoid unintended reactions.
-
-
Containerization:
-
Use a designated, compatible, and properly sealed waste container. The container should be clearly labeled as "Hazardous Waste" and specify "this compound."
-
Ensure the container is in good condition and free from leaks.
-
Do not fill the container to more than 75% capacity to allow for vapor expansion.[2]
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from sources of ignition, as related compounds like limonene (B3431351) are flammable.[3][4]
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1][5]
-
Absorb the spill with a non-combustible material such as diatomite or universal binders.[1]
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with alcohol.[1]
-
Report the spill to your laboratory's safety officer.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain.[6][7] Discharge into the environment must be avoided as it can be very toxic to aquatic life.[4][5]
-
Complete all necessary waste disposal paperwork as required by your institution and regulatory agencies.
-
Quantitative Data Summary
| Property | Value |
| Boiling Point | 216.8°C at 760 mmHg |
| Flash Point | 87°C |
| Relative Density | 0.9398 g/cm³ |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| GHS Hazard Statements | H302, H315, H319, H335 |
Data sourced from the Safety Data Sheet for cis-Isolimonenol.[1]
Experimental Protocols
The disposal procedures outlined above are operational protocols. No specific experimental protocols for the chemical alteration of this compound for disposal purposes are recommended without specialized guidance from a qualified chemist and approval from regulatory authorities. The primary and recommended method of disposal is through a certified hazardous waste management service.
This compound Disposal Workflow
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Isolimonene
Essential Safety and Handling Protocols for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isolimonene, a monoterpene with applications in various research fields. Adherence to these protocols will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE): A Quantitative Overview
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides resistance to terpenes. Thicker gloves generally offer longer breakthrough times. Double gloving is recommended for extended handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | Recommended when working in poorly ventilated areas or with large quantities to prevent respiratory tract irritation from vapors.[2] |
| Body Protection | Laboratory coat or chemical-resistant apron | Prevents skin contact and contamination of personal clothing. |
Operational Plan: Step-by-Step Guidance for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation:
- Ensure the work area is well-ventilated, preferably within a fume hood.
- Assemble all necessary materials and equipment before handling this compound.
- Inspect all PPE for integrity (no rips, tears, or defects).
2. Donning PPE:
- Put on a lab coat or apron.
- Don respiratory protection, ensuring a proper fit.
- Put on safety glasses or goggles.
- Wash and dry hands thoroughly before donning gloves.
- Don the first pair of gloves, ensuring they cover the cuff of the lab coat.
- Don a second pair of gloves over the first pair.
3. Handling this compound:
- Dispense the smallest quantity of this compound required for the experiment.
- Keep containers of this compound sealed when not in use.
- Avoid direct contact with skin, eyes, and clothing.
- In case of a spill, immediately follow emergency procedures.
4. Doffing PPE:
- Remove the outer pair of gloves first, peeling them off from the cuff to avoid touching the outer surface.
- Remove the lab coat or apron, rolling it inward to contain any contamination.
- Remove safety glasses or goggles.
- Remove the inner pair of gloves using the same technique as the outer pair.
- Remove respiratory protection.
- Wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound-Contaminated Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Segregation:
- All this compound-contaminated waste, including gloves, pipette tips, and absorbent materials, must be segregated from general laboratory waste.
2. Collection:
- Use a designated, leak-proof, and clearly labeled hazardous waste container for all this compound-contaminated solid waste.
- Liquid this compound waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
3. Storage:
- Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
4. Disposal:
- Dispose of all this compound waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[3] Never dispose of this compound down the drain or in the regular trash.[3]
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is crucial in the event of an this compound exposure.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Workflow for Safe this compound Handling
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
